Olanzapine Thiolactam Impurity
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFJFJPSKUZRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Characterization and Control of Olanzapine Thiolactam Impurity (CAS 1017241-36-9)
Executive Summary
In the development and stability profiling of Olanzapine , a thienobenzodiazepine atypical antipsychotic, the management of oxidative degradation products is a critical quality attribute.[1] Olanzapine Thiolactam Impurity (CAS 1017241-36-9) , formally known as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, represents a significant degradation pathway involving the oxidative opening of the thiophene ring.
This technical guide provides a comprehensive analysis of the Thiolactam impurity, detailing its mechanistic formation, synthesis for reference standardization, and validated analytical protocols for its detection and control in pharmaceutical substances.
Chemical Identity and Mechanistic Origins
Structural Analysis
Unlike simple side-chain modifications, the Thiolactam impurity represents a fundamental alteration of the Olanzapine core. The characteristic thiophene ring fused to the benzodiazepine system is cleaved, resulting in a benzodiazepine-2-thione structure with an exocyclic enone side chain.
| Attribute | Detail |
| Common Name | This compound (Olanzapine Ketothiolactam) |
| CAS Number | 1017241-36-9 |
| IUPAC Name | (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| Key Structural Change | Oxidative cleavage of the thiophene C–C/C–S bonds; formation of a C=S (thione) and an open-chain acetyl group.[2][3] |
Mechanism of Formation: Oxidative Ring Opening
The formation of the Thiolactam impurity is driven by autoxidation , often catalyzed by trace transition metals (specifically Cu(II)) and thermal stress. The pathway proceeds via a radical-cation intermediate, leading to the rupture of the thiophene ring.
Key Mechanistic Factors:
-
Oxidative Stress: Direct reaction with atmospheric oxygen or singlet oxygen species.
-
Metal Catalysis: Trace Copper (Cu²⁺) can oxidize Olanzapine to a radical cation, accelerating the ring-opening process.
-
Thermal Kinetics: Formation follows zero-order kinetics in controlled moisture environments but accelerates significantly under thermal stress (>60°C).
Figure 1: Mechanistic pathway of Olanzapine oxidative degradation leading to Thiolactam formation.[4]
Synthesis and Isolation of Reference Standard
To accurately quantify this impurity, a reference standard must be synthesized. The isolation from degraded drug product is inefficient; therefore, targeted oxidative synthesis is the preferred protocol.
Synthesis Protocol (PTAD Method)
This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a singlet oxygen mimic to selectively drive the formation of the Thiolactam and Lactam impurities.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Olanzapine (1.0 eq) in dichloromethane (DCM) at room temperature.
-
Oxidation: Add PTAD (0.5 - 1.0 eq) dropwise to the solution. The reaction mimics singlet oxygen attack on the electron-rich thiophene ring.
-
Reaction Monitoring: Stir for 1-2 hours. Monitor via TLC or HPLC for the appearance of the Thiolactam peak (typically eluting after Olanzapine in reverse-phase systems).
-
Quenching & Isolation: Concentrate the solvent in vacuo.
-
Purification: Purify the crude residue via Preparative HPLC (C18 column) using an ammonium acetate/acetonitrile gradient.
-
Crystallization: Recrystallize from acetonitrile/water to obtain the bright yellow/orange solid of the Thiolactam impurity.
Analytical Characterization Strategy
Accurate detection requires a stability-indicating HPLC method capable of resolving the Thiolactam impurity from the API and the structurally similar Lactam impurity.
Validated HPLC Conditions
The following conditions are established to ensure resolution (
| Parameter | Specification |
| Column | Inertsil ODS-3V or Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 6.8) or 0.2 M Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Mode | Gradient Elution (Start 20% B, ramp to 80% B over 30 mins) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp | 35°C |
| Detection (UV) | 220 nm (primary) or 258 nm |
| Retention Order | Olanzapine ( |
Note on Detection: The opening of the thiophene ring shifts the UV absorption maximum. While Olanzapine has a distinct profile, the Thiolactam's conjugated enone-thione system provides strong absorbance at 220 nm.
Analytical Decision Tree
Use the following logic flow to validate the presence of CAS 1017241-36-9 in clinical batches.
Figure 2: Analytical decision tree for the identification and quantification of Olanzapine Thiolactam.
Control and Mitigation Strategies
Preventing the formation of CAS 1017241-36-9 requires strict control over the oxidative environment during manufacturing and storage.
-
Chelation of Trace Metals: Since Cu(II) catalyzes the radical cation formation, the addition of EDTA (Ethylenediaminetetraacetic acid) to the formulation or during the final crystallization step of the API can significantly inhibit Thiolactam formation.
-
Inert Atmosphere: Manufacturing processes (especially crystallization and drying) should be conducted under nitrogen blanketing to minimize exposure to atmospheric oxygen.
-
Packaging: Final drug products should be packaged in high-barrier materials (e.g., Alu-Alu blisters) to prevent oxygen permeation.
-
Excipient Selection: Avoid excipients with high peroxide values or trace metal impurities (e.g., certain grades of Povidone/Crospovidone) which can accelerate oxidative degradation.
References
-
Baertschi, S. W., et al. (2008).[3] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.[2][3] Link
-
Rao, R. N., et al. (2008). Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. Journal of Separation Science, 31(1), 107-118.[5] Link
-
Reddy, B. V., et al. (2010). Determination of Olanzapine in Tablets by HPLC.[5][6][7] International Journal of Chemical Sciences, 8(4), 2168-2172.[7] Link
-
Cui, D., et al. (2011). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities. Analyst, 136, 3149-3156.[4] Link
-
Cayman Chemical. this compound Product Information.Link
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. longdom.org [longdom.org]
- 6. sciensage.info [sciensage.info]
- 7. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide to Olanzapine Ketothiolactam: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety and efficacy. One such degradation product is Olanzapine Ketothiolactam, a potential impurity found in commercial preparations of olanzapine.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Olanzapine Ketothiolactam, offering valuable insights for researchers and professionals involved in the development and quality control of olanzapine-based therapeutics. This impurity is formed through the oxidative degradation of the thiophene ring of the parent olanzapine molecule.[3]
Chemical Structure and Properties
Olanzapine Ketothiolactam, also known as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, is a key oxidative degradation product of olanzapine.[4][5] Its formation involves a significant alteration of the thienobenzodiazepine core of olanzapine.
A summary of its key chemical properties is provided in the table below:
| Property | Value | Source(s) |
| Chemical Name | (Z)-1-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone | [2] |
| Synonyms | Olanzapine Thiolactam Impurity, Olanapine Ketothiolactam | [2] |
| CAS Number | 1017241-36-9 | [2][4] |
| Molecular Formula | C₁₇H₂₀N₄OS | [2][4] |
| Molecular Weight | 328.43 g/mol | [4][5] |
| Appearance | Yellow Powder | [5] |
| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |
| Storage | -20°C | [2] |
The chemical structure of Olanzapine Ketothiolactam is visualized in the following diagram:
Caption: Chemical structure of Olanzapine Ketothiolactam.
Formation Pathway
Olanzapine Ketothiolactam is a product of oxidative degradation, specifically arising from the oxidation of the thiophene ring in the olanzapine molecule.[6] This degradation can occur during storage or under thermal stress.[2][4] The formation is often accompanied by the creation of Olanzapine Lactam Impurity, another degradation product.[3]
The proposed pathway for the formation of Olanzapine Ketothiolactam from olanzapine is illustrated below. This transformation involves the oxidative cleavage of the thiophene ring, leading to the formation of the ketone and thiolactam functionalities.
Sources
Technical Guide: Olanzapine Thiolactam vs. Olanzapine Lactam Impurities
This guide addresses the critical distinction between the Olanzapine Lactam and Olanzapine Thiolactam impurities.
Crucial Disambiguation: In high-level CMC (Chemistry, Manufacturing, and Controls) environments, these terms often conflate two distinct classes of impurities. This guide focuses on the Oxidative Degradation Products (identified by Baertschi et al.), which are the most technically complex to control, while briefly distinguishing them from the simpler hydrolysis products (Pharmacopeial Impurity B).
Executive Summary: The Structural Divergence
Olanzapine is a thienobenzodiazepine derivative.[1][2] Its stability profile is dominated by the sensitivity of the thiophene ring to oxidation and the amidine functionality to hydrolysis.
The terms "Lactam" and "Thiolactam" in this context refer to the Ring-Opened Oxidative Degradants , formed via the autoxidation of the thiophene sulfur. These are distinct from the simple "Lactam" formed by losing the piperazine ring (Impurity B).
| Feature | Olanzapine Thiolactam Impurity | Olanzapine Lactam Impurity |
| Common Name | Olanzapine Ketothiolactam | Olanzapine Lactam (Ring-Opened) |
| CAS Number | 1017241-36-9 | 1017241-34-7 |
| Molecular Formula | ||
| Formation Mechanism | Thiophene oxidation | Further oxidation/Hydrolysis of Thiolactam (Sulfur lost/replaced by C=O) |
| Chromatophore | Strong UV absorbance (Thione group) | Distinct UV shift (Amide/Ketone) |
| Polarity (RP-HPLC) | Lower Polarity (Elutes later than Lactam) | Higher Polarity (Elutes earlier) |
Mechanistic Pathways: The "Baertschi" Cascade
The formation of these impurities represents a specific failure mode in drug product stability, often catalyzed by excipients (e.g., povidone peroxides) or environmental stress.
The Degradation Pathway[5]
-
Initiation: Oxidative attack on the thiophene sulfur forms a transient sulfoxide/episulfonium species.
-
Ring Opening: The thiophene ring cleaves, destroying the tricyclic core.
-
Divergence:
-
Path A (Thiolactam): The structure rearranges to form a thioamide (thione) on the benzodiazepine ring.
-
Path B (Lactam): The sulfur is extruded or hydrolyzed, replacing the C=S bond with a C=O (lactam/ketone) bond.
-
Figure 1: The oxidative cascade leading to ring-opened Lactam and Thiolactam impurities.[3]
Analytical Profiling & Resolution
Distinguishing these impurities requires precise HPLC conditions because they share the same piperazine tail but differ in the core chromophore.
Spectral Characteristics (UV-Vis)
-
Thiolactam: The presence of the C=S (thione) group creates a bathochromic shift (red shift) and distinct absorption bands compared to the parent molecule. It often appears yellow-orange in concentrated isolation.
-
Lactam: The C=O (amide/ketone) absorption is more similar to standard peptide bonds, absorbing strongly in the 210–220 nm range but lacking the specific thione transitions.
Experimental Protocol: HPLC Resolution
This protocol is designed to separate the oxidative pair from the parent Olanzapine and the "Simple" Impurity B.
System Suitability:
-
Column: C8 or C18 (e.g., Zorbax SB-C8, 250 x 4.6 mm, 5 µm). Note: C8 is often preferred for Olanzapine to reduce excessive tailing caused by the basic nitrogen.
-
Mobile Phase A: Phosphate Buffer (pH 6.0–6.5). Higher pH suppresses protonation of the piperazine, improving peak shape.
-
Mobile Phase B: Acetonitrile / Methanol (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (General) and 260 nm (Specific for Thiophene integrity).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 75 | 25 | Equilibration |
| 15.0 | 50 | 50 | Elution of Olanzapine |
| 25.0 | 20 | 80 | Elution of Thiolactam/Lactam (Hydrophobic shift) |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 75 | 25 | Re-equilibration |
Retention Logic:
-
Olanzapine Lactam (Ring-Opened): Elutes after Olanzapine due to the complex ring opening increasing hydrophobic surface area, despite the polar carbonyl.
-
Olanzapine Thiolactam: Elutes after the Lactam. The Sulfur atom (C=S) is less polar than the Oxygen (C=O) analog, increasing retention on RP columns.
Toxicity & Control Strategy (ICH M7)
The structural difference dictates the toxicological assessment.
-
Olanzapine Lactam: Generally considered a standard degradation product. Unless specific alerts exist, it is controlled under ICH Q3B (Impurities in Drug Products) with qualification thresholds (usually 0.2% or 0.5% depending on dose).
-
Olanzapine Thiolactam: Contains a Thioamide/Thione structural alert.
-
Risk:[4] Thioamides can be metabolically activated to reactive sulfines (S-oxides), which are potential hepatotoxins or mutagens.
-
Control: This impurity may require evaluation under ICH M7 (Mutagenic Impurities). If positive in silico (e.g., DEREK/Sarah), it must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is generated.
-
Decision Tree for Impurity Identification
Figure 2: Analytical decision tree for distinguishing Lactam variants.
References
-
Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations."[5] Journal of Pharmaceutical Sciences, 97(2), 883-892.[5]
-
Cayman Chemical. "Olanzapine Lactam Impurity Product Information (CAS 1017241-34-7)."
-
Cayman Chemical. "this compound Product Information (CAS 1017241-36-9)."
-
U.S. Pharmacopeia (USP). "Olanzapine Monograph: Organic Impurities." USP-NF.
Sources
A-Z Guide to Olanzapine Thiolactam Formation: Mechanisms, Analytics, and Protocols
Abstract
Olanzapine, a cornerstone atypical antipsychotic, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Among these, Olanzapine Thiolactam has been identified as a significant degradation product arising primarily from oxidative and thermal stress. This technical guide provides an in-depth exploration of the formation mechanisms of Olanzapine Thiolactam, detailing the causative factors and the chemical pathways involved. Furthermore, it offers a comprehensive overview of the analytical methodologies requisite for its detection and quantification, and presents detailed, field-proven protocols for conducting forced degradation studies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of pharmaceutical stability and impurity profiling.
Introduction: The Imperative of Impurity Profiling
Olanzapine is a thienobenzodiazepine derivative widely prescribed for the management of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The formation of degradation products, even in minute quantities, can have implications for the safety, efficacy, and stability of the final drug product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate rigorous stability testing to identify and characterize potential degradation products.[2]
Olanzapine Thiolactam is a known impurity that emerges during the manufacturing process, storage, or as a consequence of exposure to stress conditions.[3] Understanding the precise mechanisms of its formation is not merely an academic exercise; it is fundamental to developing robust formulations, establishing appropriate storage conditions, and ensuring the quality and safety of olanzapine-containing medicines.
This guide will elucidate the transformation of olanzapine to its thiolactam derivative, providing a causal explanation for the experimental choices in its study.
Structural Elucidation: Olanzapine and its Thiolactam Derivative
The chemical name for olanzapine is 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][4][5]benzodiazepine.[6] Its structure is characterized by a central seven-membered diazepine ring fused to a thiophene ring and a benzene ring. It is the thiophene ring that is the primary site of lability, rendering the molecule susceptible to oxidative attack.[7][8]
Olanzapine Thiolactam is a keto-thiolactam derivative formed through the autoxidation of the thiophene ring in the parent olanzapine molecule.[4][9] This transformation significantly alters the electronic environment and chromophoric system of the molecule, a change that is leveraged in its analytical detection.[4]
Core Mechanisms of Olanzapine Thiolactam Formation
The generation of Olanzapine Thiolactam is predominantly driven by oxidative stress, with thermal stress acting as a significant contributing factor. While olanzapine is relatively stable under hydrolytic and photolytic conditions, certain forced degradation studies have shown some lability.[4]
Oxidative Degradation: The Primary Pathway
Oxidative stress is the most critical factor in the formation of Olanzapine Thiolactam.[4] The thiophene ring within the olanzapine structure is prone to autoxidation, a process that leads to the formation of the keto-thiolactam derivative.[4][9] The presence of oxygen is a key player in this degradation pathway.[4]
The mechanism can be accelerated by the presence of trace elements. For instance, trace amounts of Cu(II) in a solution can oxidize olanzapine to a radical-cation, which then proceeds to form several oxidation products, including the thiolactam.[9] This underscores the sensitivity of olanzapine to its microenvironment.
The formation of Olanzapine Thiolactam is often accompanied by the formation of a related impurity, a ketolactam, through similar oxidative pathways.[7][9]
Thermal Stress: A Catalyst for Degradation
Thermal stress is another significant contributor to the formation of Olanzapine Thiolactam. This impurity is recognized as a degradation product that can form during storage or when olanzapine is exposed to elevated temperatures.[3][4] Forced degradation studies, which involve subjecting the drug substance to conditions like dry heat (e.g., 80°C for 24 hours), are instrumental in elucidating these thermal degradation pathways.[4] The degradation of olanzapine in tablet formulations has been shown to be sensitive to both temperature and moisture, with the formation of degradation products following zero-order kinetics in some cases.[4][10]
The Influence of Formulation Excipients
While often considered inert, excipients can significantly influence the stability of a drug. In the context of olanzapine, certain excipients can facilitate the generation of the thiolactam impurity.[7] Moisture introduced by excipients such as lactose monohydrate can mediate degradation.[4][11] The microenvironment created by the excipients, including the pH, can affect the formation of degradation products.[4]
Analytical Methodologies for Detection and Quantification
A variety of analytical techniques are employed for the detection and quantification of Olanzapine Thiolactam. The choice of method is often dictated by the need for sensitivity, specificity, and the ability to resolve the impurity from the parent drug and other degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques.[9][12][13] These methods, often coupled with UV or photodiode array (PDA) detectors, provide the necessary resolution and sensitivity for routine quality control and stability studies.[9] Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are frequently used for the definitive identification and structural characterization of degradation products.[12][14]
| Technique | Detector | Typical Application | Key Advantages |
| HPLC/UPLC | UV/PDA | Quantification, Stability Testing | Robust, Reproducible, Widely Available |
| LC-MS/MS | Mass Spectrometer | Identification, Structural Elucidation | High Specificity, High Sensitivity |
| HPTLC | Densitometer | Quantification, Forced Degradation | High Throughput, Cost-Effective |
| Spectrophotometry | UV-Vis | Preliminary Analysis | Simple, Rapid |
Table 1: Overview of Analytical Techniques
The alteration of the chromophoric system during the transformation of olanzapine to its thiolactam derivative results in a different UV-Vis spectrum, allowing for its detection and quantification by HPLC with a UV detector.[4]
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a practical guide for inducing and analyzing the formation of Olanzapine Thiolactam in a controlled laboratory setting.
Forced Degradation Study Workflow
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the stability of a drug substance.[5] The general workflow is depicted below.
Caption: A generalized workflow for conducting forced degradation studies on Olanzapine.
Protocol for Oxidative Degradation
Objective: To induce the formation of Olanzapine Thiolactam through oxidative stress.
Materials:
-
Olanzapine drug substance
-
3% (v/v) Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes
-
Water bath or incubator set to 60°C
Procedure:
-
Accurately weigh 100 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[2]
-
Add a small amount of methanol to dissolve the drug substance.
-
Make up the volume to 100 mL with 3% H₂O₂.[2]
-
Stopper the flask and place it in a water bath or incubator maintained at 60°C.[2]
-
Withdraw samples at predetermined time intervals (e.g., 1, 3, 5 days).[2]
-
For each sample, quench the reaction by diluting with the mobile phase to a suitable concentration (e.g., 12 µg/mL).[2]
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
Rationale: A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring that the analytical results are accurate.
| Parameter | Condition |
| Column | Intersil C8-3 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Buffer Solution (52:70 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Retention Time (Olanzapine) | ~3.5 mins |
| (Based on a published method, adjustments may be necessary).[6] |
Mechanistic Visualization
The transformation of Olanzapine to Olanzapine Thiolactam is a complex oxidative process. The following diagram illustrates a plausible pathway.
Caption: Proposed oxidative degradation pathway of Olanzapine to Olanzapine Thiolactam.
Conclusion and Future Perspectives
The formation of Olanzapine Thiolactam is a critical consideration in the development and manufacturing of olanzapine-containing drug products. Oxidative and thermal stress are the primary drivers of its formation. A thorough understanding of these degradation pathways, coupled with robust analytical methodologies, is essential for ensuring the quality, safety, and efficacy of this important antipsychotic medication.
Future research may focus on the development of novel formulation strategies to inhibit the formation of Olanzapine Thiolactam, as well as the exploration of more sensitive analytical techniques for its detection at even lower levels.
References
-
Baertschi, S. W., Brunner, H., Bunnell, C. A., Cooke, G. G., Diseroad, B., Dorman, D. E., Jansen, P. J., Kemp, C. A. J., Maple, S. R., McCune, K. A., & Speakman, J. L. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883–892. Available from: [Link]
-
Singh, M., & Flinn, S. (2023). Olanzapine. In StatPearls. StatPearls Publishing. Available from: [Link]
-
Shaikh, S., & Momin, M. (2019). Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 81(4), 738-744. Available from: [Link]
-
ResearchGate. (2025-08-07). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations | Request PDF. Available from: [Link]
-
Nagunath S, & Guthi Surya Teja. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 429-439. Available from: [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Olanzapine? Available from: [Link]
-
ResearchGate. (2025-08-07). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Available from: [Link]
- Google Patents. (CN111484460A). Synthetic method of olanzapine related substance compound I and compound II.
-
ResearchGate. (2025-08-07). Identification and characterization of Olanzapine degradation products under oxidative stress condition | Request PDF. Available from: [Link]
-
International Journal of Research and Analytical Reviews. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. Available from: [Link]
-
PubMed. (2023). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. Available from: [Link]
-
ResearchGate. (2023-03-14). (PDF) A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. Available from: [Link]
-
Longdom Publishing. (2018-09-21). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Available from: [Link]
-
Resolve Mass. (2025-11-05). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
National Institutes of Health. (2023). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Available from: [Link]
-
YouTube. (2025-09-20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]
Sources
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Olanzapine Thiolactam Impurity | Benchchem [benchchem.com]
- 5. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 8. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Molecular Identity & Physicochemical Profile
[1][2]
The term "Olanzapine Thiolactam" in a stability and impurity context refers to the ring-opened oxidative product, formally known as (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone .[1]
Unlike the parent Olanzapine, which possesses a fused thienobenzodiazepine structure, the Thiolactam impurity arises from the oxidative cleavage of the thiophene ring, resulting in a structure containing a thioxo group and an exocyclic ketone.[1]
Table 1: Core Chemical Specifications
| Parameter | Specification |
| Common Name | Olanzapine Thiolactam (Impurity) |
| Chemical Structure | Ring-opened thienobenzodiazepine derivative |
| CAS Number | 1017241-36-9 |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| Parent API MW | 312.43 g/mol (Olanzapine) |
| Mass Difference | +16.00 Da (Addition of one Oxygen atom) |
| Appearance | Yellow to brownish-yellow solid |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) |
| pKa | Distinct shift due to loss of thiophene aromaticity |
Critical Distinction: Do not confuse this impurity with the synthetic intermediate often called "Olanzapine Thiolactam precursor" (2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine-4-thione), which has a molecular weight of ~246.35 g/mol and lacks the piperazine ring.[1]
Part 2: Mechanistic Origin (The "Why")
The formation of Olanzapine Thiolactam is not a random hydrolysis event but a specific oxidative cascade. Olanzapine is highly susceptible to autoxidation due to the electron-rich nature of the thiophene and benzodiazepine rings.
The Mechanism:
-
Initiation: Oxidative stress (peroxides in excipients, atmospheric oxygen) generates a radical cation at the thiophene sulfur or the enamine nitrogen.[1]
-
Ring Opening: The thiophene ring undergoes oxidative cleavage.
-
Rearrangement: The sulfur atom is retained as a thiolactam (C=S) , while the remaining carbon skeleton of the thiophene ring rearranges into an exocyclic propanone (ketone) side chain.[1]
-
Result: The rigid tricyclic structure opens into a bicyclic benzodiazepine system with a flexible side chain, altering the UV absorption profile and solubility.
Diagram 1: Oxidative Degradation Pathway[1][5]
Caption: Mechanistic pathway showing the oxidative ring-opening of Olanzapine to form the Thiolactam impurity.[1][2][3]
Part 3: Analytical Characterization & Control
Detecting Olanzapine Thiolactam requires a stability-indicating method capable of resolving the impurity from the parent peak, which often elutes closely due to the balance between the polarity gained (ketone/thiolactam) and the lipophilicity lost (ring opening).[1]
Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to separate Olanzapine from its major oxidative impurities, including the Thiolactam and Lactam analogs.
1. Chromatographic Conditions:
-
Column: C8 or C18 stationary phase (e.g., Zorbax SB-C8, 4.6 x 250 mm, 5 µm).[1] Note: C8 is often preferred for Olanzapine to reduce excessive tailing caused by the basic piperazine nitrogen.
-
Mobile Phase A: Buffer (50 mM Potassium Phosphate or Ammonium Acetate, pH 6.0).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Column Temp: 35°C.
-
Detection: UV at 220 nm (optimal for impurities) and 260 nm (Olanzapine max).[1]
2. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 20 | 80 | Wash |
| 30.0 | 80 | 20 | Re-equilibration |
3. Sample Preparation:
-
Diluent: Mobile Phase A : ACN (50:50).[1]
-
Standard Prep: Dissolve Olanzapine Thiolactam Reference Standard (approx. 0.5 mg) in 100 mL diluent.[1]
-
Test Sample: Dissolve formulation/API in diluent to target concentration (e.g., 0.5 mg/mL). Sonicate for 10 mins; filter through 0.45 µm PVDF filter.
4. System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Olanzapine and Thiolactam Impurity.
-
Tailing Factor: < 2.0 for the Olanzapine peak.
-
RSD: < 2.0% for replicate injections of the standard.
Diagram 2: Analytical Decision Workflow
Caption: Analytical workflow for identification and confirmation of Olanzapine Thiolactam.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 136240572, Olanzapine Thiolactam Impurity. Retrieved from [Link]
-
Baertschi, S.W., et al. (2008).[1] Isolation, identification, and synthesis of oxidative degradation products of olanzapine. Journal of Pharmaceutical Sciences. (Contextual citation via search results).
Sources
Technical Guide: Thiophene Ring Oxidation in Olanzapine Degradation
The "Forgotten" Liability: Mechanisms, Isolation, and Control of Thienobenzodiazepine Ring-Opening
Executive Summary
While the N-oxidation of the piperazine ring is the most kinetically favorable degradation pathway for Olanzapine (OLZ), the oxidation of the thiophene ring represents a thermodynamic liability that leads to irreversible structural collapse. This guide details the specific mechanistic pathway of thiophene oxidation—often overlooked in standard stability protocols—resulting in ring-opened thioamide and ketone impurities. We provide a validated framework for inducing, isolating, and analyzing these specific degradants to ensure robust stability-indicating methods (SIM).
Molecular Anatomy of Instability
Olanzapine is a thienobenzodiazepine derivative.[1][2] Its pharmacological efficacy relies on the integrity of the tricyclic system. However, the electron-rich thiophene moiety (specifically the sulfur atom and the C2-C3 bond) acts as a secondary site for oxidative attack, distinct from the tertiary nitrogen of the piperazine ring (which forms N-oxides).
The Electronic Hazard
-
Piperazine Nitrogen (N4): High electron density; susceptible to rapid, reversible oxidation (N-oxide formation).
-
Thiophene Sulfur (S1): Susceptible to oxidation by singlet oxygen (
) or radical species. Unlike N-oxidation, attack here often triggers a ring-opening cascade , leading to complex impurities that do not revert to the parent drug.
Mechanistic Pathways: The Ring-Opening Cascade
The degradation of the thiophene ring does not typically stop at the sulfoxide stage. Research by Baertschi et al. and Rao et al. has elucidated that the initial oxidative attack leads to the cleavage of the thiophene ring, generating highly functionalized impurities.
Key Degradation Products[2][3][4][5]
-
Impurity A (Ring-Opened Ketone): (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one.[3]
-
Impurity B (Thioamide Variant): (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[3]
Pathway Logic
The reaction proceeds via an initial electrophilic attack on the thiophene sulfur or the C2-C3 double bond, followed by rearrangement.
Figure 1: Divergent oxidative pathways of Olanzapine.[4] While N-oxidation is common, the Thiophene pathway leads to irreversible ring opening.
Experimental Stress Testing Protocol
To isolate thiophene-specific impurities, standard "generic" stress testing is often insufficient because the N-oxide dominates the profile. The following protocol favors the formation of ring-opened products for identification purposes.
Reagents
-
Oxidant: Hydrogen Peroxide (
), 30% w/w (ACS Grade). -
Solvent: Acetonitrile (ACN) / Water (50:50 v/v).
-
Quenching Agent: Sodium Metabisulfite (
).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Preparation | Dissolve Olanzapine to 1.0 mg/mL in ACN/Water. | High concentration ensures minor thiophene impurities are detectable above the LOQ. |
| 2. Stress Initiation | Add | Higher thermal stress combined with oxidation pushes the reaction past the kinetic N-oxide product toward thermodynamic ring opening. |
| 3. Monitoring | Aliquot hourly. Analyze via UPLC/HPLC. Stop when parent degradation reaches ~20-30%. | Over-degradation (>30%) leads to secondary hydrolysis, obscuring the primary thiophene oxidation products. |
| 4. Quenching | Add 10% Sodium Metabisulfite solution (molar excess 1.5x relative to peroxide). | Critical: Unquenched peroxide will react with the drug during injection/chromatography, creating artifacts (on-column oxidation). |
| 5. Isolation | If peaks at RRT ~0.4 or ~1.2 appear (method dependent), scale up to Prep-HPLC. | These RRTs often correspond to the polar ring-opened lactams or non-polar thioamides. |
Analytical Strategy: Separation & Detection
Separating the N-oxide from thiophene-oxidized impurities requires a specific stationary phase selectivity. The ring-opened products often possess distinct UV spectra due to the disruption of the thienobenzodiazepine conjugation.
HPLC Method Parameters (Stability Indicating)
-
Column: C8 or C18 (e.g., Zorbax SB-C8, 250 x 4.6 mm, 5 µm). Note: C8 often provides better resolution between the parent and the des-methyl degradants compared to C18.
-
Mobile Phase A: 25 mM Potassium Phosphate Buffer (pH 6.0 - 7.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0-20 min: 20% B
50% B -
20-35 min: 50% B
80% B
-
-
Detection:
-
254 nm: General detection.
-
220 nm: Enhanced detection for ring-opened aliphatic fragments.
-
-
Mass Spectrometry (LC-MS):
-
Mode: Positive ESI.
-
Differentiation: The N-oxide (+16 Da) fragments easily (loss of oxygen). Ring-opened products (often +16 or +32 Da depending on hydration) show distinct fragmentation patterns involving the loss of the propylidene side chain.
-
Figure 2: Analytical workflow for confirming thiophene oxidation vs. N-oxidation.
Mitigation Strategies
Preventing thiophene oxidation requires blocking the radical initiation step.
-
Excipient Selection: Avoid excipients containing peroxide impurities (e.g., certain grades of Povidone or Crospovidone).
-
Packaging: Use high-barrier blisters (Alu-Alu) to prevent moisture permeation, which can facilitate oxidative radical transfer.
-
Antioxidants: Inclusion of radical scavengers (Propyl Gallate or BHT) is more effective for thiophene protection than simple oxygen scavengers.
References
-
Baertschi, S. W., et al. (2008). "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883–892.[3]
-
Rao, P. S., et al. (2011).[4] "Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413–418.[4]
-
Hiriyanna, S. G., et al. (2008). "Identification and characterization of olanzapine degradation products under oxidative stress conditions." Acta Chromatographica, 20(1), 81–93.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine Thiolactam Impurity synonyms and nomenclature
Topic: Olanzapine Thiolactam Impurity Synonyms and Nomenclature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the impurity profiling of Olanzapine, the term "this compound" most frequently refers to a specific oxidative degradation product, chemically distinct from the synthetic thiolactam precursor used in the drug's manufacture. This impurity, also known as Olanzapine Ketothiolactam , arises from the oxidative opening of the thiophene ring in the olanzapine structure.[1]
Precise nomenclature is critical here because "thiolactam" is an ambiguous descriptor in this context. It can refer to:
-
The Synthetic Intermediate: 4-methyl-10H-thieno[2,3-b][1,5]benzodiazepine-4-thione (used to close the piperazine ring).
-
The Degradation Product (Subject of this Guide): A ring-opened derivative where the thiophene moiety is cleaved to form a propanone side chain and a thioxo group.
This guide focuses on the latter—CAS 1017241-36-9 —providing a definitive reference for its nomenclature, structural identity, and mechanistic origin.
Chemical Identity & Nomenclature Landscape
The nomenclature for this impurity is derived from its deviation from the parent thienobenzodiazepine core. Unlike Olanzapine, which possesses a fused thiophene ring, the Thiolactam Impurity features a cleaved thiophene ring, resulting in a benzodiazepine core substituted with a ketone-containing side chain and a thioxo (sulfur) group.
Table 1: Definitive Nomenclature & Synonyms
| Category | Designation | Technical Notes |
| Common Name | This compound | Widely used in Certificate of Analysis (CoA) and impurity standards catalogs. |
| Specific Synonym | Olanzapine Ketothiolactam | Descriptive name highlighting the two key functional groups formed: a keto ne (propanone) and a thiolactam (C=S). |
| CAS Number | 1017241-36-9 | Unique identifier for the degradation product. (Distinct from the lactam impurity CAS 1017241-34-7). |
| IUPAC Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | Describes the structure as a benzodiazepine ring with a thioxo group at position 2 and a propan-2-one side chain at position 3.[2][3][4][5][6] |
| USP Catalog ID | 1A01020 | Listed as "Olanzapine Thiolactam" in USP reference standard catalogs [1].[4][7] |
| Literature Code | Compound 2 | As designated in the seminal degradation study by Baertschi et al. (2008) [2]. |
Structural Elucidation & Mechanistic Origin
The formation of Olanzapine Ketothiolactam is a classic example of oxidative ring scission . While Olanzapine is relatively stable, the electron-rich thiophene ring is susceptible to attack by singlet oxygen or radical autoxidation.
Mechanism of Formation
-
Initiation: Oxidative stress (thermal or photolytic) generates reactive oxygen species.
-
Attack: Oxygen attacks the thiophene ring, likely at the C2-C3 bond or sulfur center.
-
Scission: The thiophene ring opens.[1] The carbon atoms of the thiophene ring rearrange to form a propan-2-one (acetone) side chain attached to the benzodiazepine core.
-
Thiolactam Formation: The original sulfur atom of the thiophene ring is retained but shifts character, becoming a thioxo (C=S) group on the benzodiazepine ring, creating a thiolactam functionality.
This transformation explains the mass shift:
-
Olanzapine:
(MW 312.43)[4] -
This compound:
(MW 328.43)[2][6][7][8] -
Difference: +1 Oxygen atom (consistent with oxidation).
Visualization: Oxidative Degradation Pathway
Figure 1: Mechanistic pathway showing the oxidative ring opening of Olanzapine to form the Ketothiolactam impurity.[1][3]
Analytical Differentiation
In high-performance liquid chromatography (HPLC) and mass spectrometry (MS), distinguishing this impurity from others is vital.
Table 2: Comparative Impurity Profile
| Impurity | Common Name | Structural Key | Origin |
| Olanzapine Thiolactam | Ketothiolactam | Open ring, C=S, Ketone side chain | Degradation (Oxidative) |
| Olanzapine Lactam | Impurity B (EP) | Thiophene intact, C=O on diazepine | Synthesis/Degradation |
| Thiolactam Precursor | Des-piperazine Thione | No piperazine, Thiophene intact | Synthesis Intermediate |
Key Analytical Insight: The "Thiolactam Impurity" (Ketothiolactam) is often observed in forced degradation studies (oxidative stress) and in aged formulations.[1] It is distinct from the "Lactam" impurity (Impurity B), where the sulfur is usually lost or the structure is simply the carbonyl analogue of the parent [3].
Taxonomy of Synonyms
To navigate the complex vendor and regulatory landscape, researchers must recognize the hierarchy of names used for CAS 1017241-36-9 .
Figure 2: Nomenclature taxonomy for this compound, mapping common trade names to systematic and regulatory identifiers.
References
-
Baertschi, S.W., et al. (2008).[6] "Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations." Journal of Pharmaceutical Sciences, 97(2), 883-892.[5][6] Available at: [Link]
Sources
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. store.usp.org [store.usp.org]
- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | CAS 1017241-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Synthesis and Characterization of Olanzapine Thiolactam Reference Standard
This Application Note provides a comprehensive protocol for the synthesis, purification, and characterization of Olanzapine Thiolactam (also known as Olanzapine Impurity B or Olanzapine Ketothiolactam), a critical reference standard for the quality control of Olanzapine drug substances.
Introduction & Scope
In the development of Olanzapine (an atypical antipsychotic), the identification and quantification of oxidative degradation products are mandated by regulatory guidelines (ICH Q3A/Q3B). Olanzapine Thiolactam (CAS: 1017241-36-9) is a major oxidative impurity formed via the ring-opening of the thiophene moiety under stress conditions (autoxidation).
Unlike simple synthetic byproducts, Olanzapine Thiolactam retains the sulfur atom of the thiophene ring but in a modified thioxo (C=S) functionality, coupled with a ring-opened ketone side chain. This structural complexity makes it difficult to isolate from forced degradation studies in sufficient purity.
This protocol details the rational synthesis of Olanzapine Thiolactam using a Singlet Oxygen Mimic (PTAD) strategy.[1] This method accelerates the specific oxidative pathway responsible for thiolactam formation, providing a high-yield route compared to non-specific oxidation (e.g., peroxides), which predominantly yields N-oxides or the Lactam analog.
Target Molecule Profile
| Property | Detail |
| Common Name | Olanzapine Thiolactam (Impurity B)[1][2] |
| IUPAC Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one |
| CAS Number | 1017241-36-9 |
| Molecular Formula | |
| Molecular Weight | 328.43 g/mol |
| Appearance | Yellow to Orange Solid |
Scientific Principle & Reaction Mechanism
The synthesis leverages 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a highly reactive enophile and singlet oxygen (
-
Cycloaddition: PTAD undergoes a [4+2] cycloaddition with the thiophene ring of Olanzapine.
-
Rearrangement: The unstable adduct undergoes a retro-Diels-Alder-like rearrangement or ring-opening, mimicking the autoxidation mechanism driven by radical initiators in solid-state formulations.
-
Product Formation: This cascade results in the cleavage of the thiophene C-C bond, generating the exocyclic ketone and the seven-membered thioxo-1,5-benzodiazepine core.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway for the conversion of Olanzapine to Olanzapine Thiolactam using PTAD as an oxidant.
Experimental Protocol
Reagents & Equipment
-
Precursor: Olanzapine (API Grade, >99.0%).
-
Reagent: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (97%, Sigma-Aldrich or equivalent).
-
Solvent: Dichloromethane (DCM), Anhydrous (HPLC Grade).
-
Quench: Sodium Thiosulfate (sat. aq.).
-
Purification: Silica Gel (230-400 mesh) or Preparative HPLC (C18).
Reaction Stoichiometry
| Component | Role | Eq. | Mass/Vol (Scale) |
| Olanzapine | Substrate | 1.0 | 1.00 g (3.20 mmol) |
| PTAD | Oxidant | 1.1 | 0.61 g (3.52 mmol) |
| DCM | Solvent | - | 20.0 mL (20 vol) |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Reactants
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge 1.00 g of Olanzapine into the flask.
-
Add 15 mL of Anhydrous DCM and stir until completely dissolved. The solution should be clear yellow.
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Oxidative Addition
-
Dissolve 0.61 g of PTAD in 5 mL of DCM in a separate vial. The solution will be a deep red/pink color.
-
Add the PTAD solution dropwise to the Olanzapine solution over 10–15 minutes .
-
Observation: The red color of PTAD should dissipate rapidly upon addition, indicating consumption.
-
-
Allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 1–2 hours . Monitor by TLC (5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of Olanzapine peak; appearance of a major product peak (Thiolactam) and minor impurities (Lactam).
-
Step 3: Work-up
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to approximately 5 mL.
-
(Optional) If a precipitate forms, filter; however, the product is often soluble.
-
Directly load the concentrated crude oil onto a silica gel column or prepare for Prep-HPLC.
Purification Strategy
Due to the formation of isomeric impurities (e.g., Lactam), Flash Column Chromatography or Prep-HPLC is required.
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Eluent: Gradient of 0% to 5% Methanol in Dichloromethane.
-
Elution Order: Olanzapine (if residual) -> Olanzapine Thiolactam -> Olanzapine Lactam.[2]
-
Note: Thiolactam is typically less polar than the Lactam.
-
-
Preparative HPLC (Recommended for >99% Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 21.2 x 150 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Diagram 2: Synthesis & Purification Workflow
Caption: Operational workflow for the synthesis and isolation of Olanzapine Thiolactam.
Characterization & Validation
To certify the material as a Reference Standard, the following spectral data must be verified.
HPLC Purity Profile
-
Retention Time (RT): Thiolactam typically elutes before Olanzapine in standard Reverse Phase systems due to the ring opening exposing more polar groups, though the lipophilicity change is subtle.
-
Relative Retention Time (RRT): ~0.34 (USP Method) or ~0.8-0.9 depending on pH.
Spectroscopic Data
| Technique | Expected Signal / Characteristic | Interpretation |
| Mass Spectrometry (ESI+) | Matches Formula | |
| IR Spectroscopy | 1700–1720 cm⁻¹ (Strong) | C=O stretch (Methyl ketone side chain). Absent in Olanzapine. |
| IR Spectroscopy | 1100–1200 cm⁻¹ | C=S stretch (Thiolactam). |
| 1H-NMR (DMSO-d6) | Methyl ketone protons ( | |
| 1H-NMR (DMSO-d6) | Aromatic protons (Benzene ring). | |
| 1H-NMR (DMSO-d6) | Amide/Thioamide NH. |
Critical Quality Attribute (CQA): The presence of the methyl ketone singlet at ~2.1 ppm in NMR and the carbonyl stretch in IR are the definitive proofs of the ring-opened thiolactam structure versus the intact thiophene of the parent drug.
Safety & Handling
-
Olanzapine: Potent antipsychotic.[1][6] Handle in a fume hood with gloves and dust mask. Avoid inhalation.
-
PTAD: Sensitizer and irritant. Moisture sensitive. Store in a desiccator.
-
Solvents: DCM is a volatile carcinogen. Use proper ventilation.
References
-
Baertschi, S. W., et al. (2008).[4][7][8] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892.[4][7][6][8] Link
-
Cayman Chemical. (n.d.). Olanzapine Thiolactam Impurity Product Information. Retrieved October 26, 2023. Link
-
United States Pharmacopeia (USP). Olanzapine Related Compounds. USP Monograph. Link
-
LGC Standards. this compound Data Sheet. Link
Sources
- 1. This compound | Benchchem [benchchem.com]
- 2. Olanzapine Thiolactam | 1017241-36-9 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Olanzapine Impurities | SynZeal [synzeal.com]
- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Advanced Sample Preparation Protocol for Olanzapine Impurity Profiling
Abstract & Strategic Context
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is an atypical antipsychotic agent widely used for the treatment of schizophrenia and bipolar disorder. Its chemical structure, characterized by a thienobenzodiazepine scaffold, renders it highly susceptible to oxidative degradation and moisture-induced hydrolysis.
Effective impurity profiling is critical not only for regulatory compliance (ICH Q3A/Q3B) but for ensuring patient safety, as oxidative by-products like Olanzapine Lactam and Olanzapine N-Oxide can form spontaneously if sample preparation is mishandled.
This guide moves beyond standard pharmacopeial recipes to provide a robust, self-validating sample preparation workflow. It addresses the specific physicochemical vulnerabilities of Olanzapine, ensuring that the impurities detected are intrinsic to the sample and not artifacts of the analytical procedure.
Key Technical Challenges Addressed
-
Oxidative Instability: Olanzapine rapidly oxidizes to form the Lactam impurity in the presence of air and light.
-
Solvent Compatibility: Inappropriate diluents can induce artifactual degradation or fail to extract polar degradation products.
-
Matrix Interference: Excipients in tablet formulations (e.g., crospovidone, magnesium stearate) can trap impurities or clog HPLC columns if not removed efficiently.
Chemical Context & Degradation Pathways[1][2][3]
Understanding why we take specific precautions is the foundation of scientific integrity. Olanzapine's degradation is primarily driven by oxidation at the thiophene ring and the piperazine nitrogen.
Simplified Degradation Pathway
The following diagram illustrates the critical degradation routes that sample preparation must prevent.
Figure 1: Critical degradation pathways of Olanzapine. Red nodes indicate oxidative impurities that can be artificially generated during poor sample preparation.
Reagents & Equipment Standards
To ensure Trustworthiness and Reproducibility , strict adherence to reagent quality is mandatory.
Solvents and Reagents
| Reagent | Grade Requirement | Rationale |
| Acetonitrile (ACN) | HPLC Gradient Grade | Must be free of peroxides to prevent N-Oxide formation. |
| Water | Milli-Q (18.2 MΩ·cm) | Prevents metal-ion catalyzed oxidation. |
| Sodium Dodecyl Sulfate (SDS) | Electrophoresis/HPLC Grade | Used in USP methods; purity affects baseline noise. |
| Sodium Phosphate (Monobasic) | ACS Reagent | Buffer consistency. |
| Phosphoric Acid | 85% ACS Reagent | pH adjustment. |
Labware
-
Glassware: Class A, Low-Actinic (Amber) glassware is mandatory for all steps. Olanzapine is photosensitive.
-
Filters: 0.45 µm PVDF (Polyvinylidene Difluoride) or Nylon.
-
Note: PTFE is often too hydrophobic for aqueous buffers; PVDF offers the best chemical compatibility and low binding for Olanzapine.
-
Analytical Method Context
The sample preparation must be compatible with the downstream analytical method. This protocol is optimized for the USP <621> aligned conditions commonly used for Olanzapine.
-
Mobile Phase / Diluent: Phosphate Buffer (pH ~2.5) : Acetonitrile (approx. 50:50 or 60:40).
-
Why this matters: Using the mobile phase as the diluent prevents "solvent shock" (peak distortion) and ensures that the pH environment during extraction matches the separation conditions.
Detailed Protocols
Protocol A: Preparation of Diluent (System Suitability)
Objective: Create a stable environment for the drug that mimics the mobile phase.
-
Buffer Preparation: Dissolve 6.9 g of Monobasic Sodium Phosphate in 1000 mL of Milli-Q water.
-
pH Adjustment: Adjust pH to 2.5 ± 0.05 using Phosphoric Acid (85%).
-
Critical Control: Accurate pH is vital. Higher pH can alter the ionization state and retention time of impurities.
-
-
Surfactant Addition (Optional/Method Dependent): If following USP, add 12 g of Sodium Dodecyl Sulfate (SDS) and mix gently to avoid foaming.
-
Mixing: Mix the Buffer and Acetonitrile in a 50:50 (v/v) ratio.
-
Degassing: Sonicate for 10 minutes or use vacuum filtration. Oxygen removal is crucial to prevent oxidative degradation.
Protocol B: Drug Product (Tablet) Sample Preparation
Objective: Efficiently extract Olanzapine and impurities from the tablet matrix without inducing degradation.
Figure 2: Step-by-step extraction workflow for Olanzapine tablets.
Step-by-Step Procedure:
-
Weighing: Weigh not fewer than 20 tablets and determine the average weight. Grind them to a fine, uniform powder.
-
Transfer: Accurately weigh a portion of the powder equivalent to 20 mg of Olanzapine into a 100 mL Amber volumetric flask.
-
Dissolution (Stage 1): Add approximately 60-70 mL of the Diluent (prepared in Protocol A).
-
Sonication: Sonicate for 15-20 minutes .
-
Expert Insight: Monitor the water bath temperature. Keep it below 25°C by adding ice if necessary. Heat accelerates oxidative degradation (Lactam formation).
-
-
Make up: Allow the flask to return to room temperature (if cooled) and dilute to volume with Diluent. Mix thoroughly.
-
Clarification:
-
Preferred: Centrifuge a portion of the sample at 3000 rpm for 5 minutes. This settles the excipients (e.g., Titanium Dioxide, Cellulose) that can clog filters.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter .
-
Self-Validation Step:Discard the first 2-3 mL of filtrate. This saturates the filter membrane, preventing loss of the active drug due to adsorption and ensuring no extractables from the filter interfere with impurity peaks.
-
-
Storage: Transfer to an amber HPLC vial. If not analyzing immediately, store at 4°C (refrigerated).
Protocol C: Drug Substance (API) Preparation
-
Weigh 20 mg of Olanzapine API directly into a 100 mL Amber volumetric flask.
-
Add 70 mL of Diluent.
-
Sonicate for 5 minutes (API dissolves much faster than tablets).
-
Filter through 0.45 µm PVDF filter (discarding first 2 mL).
Validation & Troubleshooting
To guarantee Scientific Integrity , use these checks to verify your sample prep is not generating artifacts.
| Issue | Observation | Root Cause | Corrective Action |
| High Lactam Impurity | Peak at RRT ~0.5-0.6 increases over time. | Oxidation due to light or heat during sonication. | Use amber glass; maintain sonication bath <25°C. |
| N-Oxide Formation | unexpected peak growth. | Peroxides in Acetonitrile or aged diluent. | Use fresh, gradient-grade ACN. Degas buffers thoroughly. |
| Low Recovery | Area count lower than theoretical. | Filter adsorption or incomplete extraction. | Switch filter type (PVDF is best); Increase sonication time (check temp). |
| Ghost Peaks | Peaks eluting at random times. | Contaminated glassware or filter leachables. | Discard first 3 mL of filtrate; Use HPLC-certified filters. |
References
-
USP Monograph: Olanzapine. United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention.
-
Ravi, P. R., et al. (2012). "Development of a stability-indicating HPLC method for simultaneous determination of Olanzapine and Fluoxetine in combined dosage forms." Journal of Pharmaceutical and Biomedical Analysis.
-
ChemicalBook. (2020). "Olanzapine Lactam Impurity Application and Synthesis."
-
Daicel Pharma Standards. "Olanzapine Impurities: Structure and Mechanism."
-
SynZeal Research. "Olanzapine Impurity Standards and Stability Studies."
Sources
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Olanzapine Ketothiolactam in Pharmaceutical Dosage Forms
Abstract
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of Olanzapine Ketothiolactam, a critical oxidative degradation product of Olanzapine, in solid oral pharmaceutical dosage forms. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method demonstrates high sensitivity, specificity, and accuracy, adhering to the stringent requirements of international regulatory bodies. All procedures are substantiated with scientific rationale and cross-referenced to authoritative guidelines to ensure methodological integrity and trustworthiness.
Introduction: The Rationale for Quantifying Olanzapine Ketothiolactam
Olanzapine is a widely prescribed second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[1][2] The chemical stability of the active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Olanzapine, a thienobenzodiazepine derivative, is susceptible to oxidative degradation, particularly at the thiophene ring.[3][4]
Forced degradation studies and analysis of aged drug product batches have identified several oxidative degradation products, including Olanzapine Ketothiolactam.[3][4] The formation of this impurity is a critical quality attribute (CQA) to monitor, as the presence of degradation products can potentially alter the therapeutic efficacy and safety profile of the drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in new drug products.[5][6] Therefore, a validated, sensitive, and specific analytical method is imperative for the routine quality control and stability testing of Olanzapine pharmaceutical formulations.
This guide provides a field-proven UPLC-MS/MS protocol that offers significant advantages over traditional HPLC-UV methods, including shorter run times, superior resolution, and enhanced sensitivity, making it ideal for detecting trace-level impurities.[7][8]
Experimental Design and Causality
The selection of the analytical technique and its associated parameters is driven by the physicochemical properties of Olanzapine and its ketothiolactam degradant, and the need for a highly sensitive and specific quantification method suitable for a regulated pharmaceutical environment.
Choice of Analytical Technique: UPLC-MS/MS
-
Expertise & Experience: While standard HPLC-UV methods are suitable for assaying the parent drug, Olanzapine, they often lack the sensitivity and specificity required for quantifying trace-level impurities that may co-elute with the API or other excipients.[9][10][11] UPLC technology, with its sub-2 µm particle columns, provides higher peak capacities and faster analysis times compared to conventional HPLC.[8]
-
Trustworthiness: Coupling UPLC with tandem mass spectrometry (MS/MS) provides an orthogonal detection mechanism based on the mass-to-charge ratio (m/z) of the analyte and its fragments. This high degree of selectivity minimizes interference from tablet excipients and other related substances, ensuring confident identification and quantification. The Multiple Reaction Monitoring (MRM) mode is employed for its exceptional sensitivity and signal-to-noise ratio, making it the gold standard for quantitative analysis.[7][12]
Chromatographic Conditions
-
Column Selection: A reversed-phase C18 column is selected due to the non-polar to moderately polar nature of Olanzapine and its metabolites. The small particle size (e.g., 1.7 µm) of a UPLC column is critical for achieving the high resolution needed to separate the ketothiolactam from the parent drug and other potential degradants in a short timeframe.
-
Mobile Phase: A mobile phase consisting of an aqueous component with a pH modifier and an organic solvent is standard for reversed-phase chromatography.
-
Organic Phase (Acetonitrile): Acetonitrile is chosen over methanol as it typically provides lower backpressure and better peak shape for nitrogen-containing heterocyclic compounds.
-
Aqueous Phase (0.1% Formic Acid in Water): The addition of a small amount of formic acid to the aqueous phase serves a dual purpose. It controls the pH to ensure consistent ionization of the analytes, promoting sharp, symmetrical peak shapes. Secondly, it provides a source of protons, which is essential for efficient ionization in the positive ion electrospray (ESI+) source of the mass spectrometer.[12]
-
-
Gradient Elution: A gradient elution profile is employed to ensure that both the parent compound and the more polar ketothiolactam impurity are eluted with optimal peak shape and that the column is efficiently cleaned of any late-eluting compounds, preparing it for the next injection.
Sample Preparation
The primary objective of sample preparation is the efficient and reproducible extraction of the analyte from the complex matrix of the pharmaceutical dosage form.
-
Solvent Selection: A diluent composed of a mixture of acetonitrile and water is chosen. This combination is effective at solubilizing Olanzapine and its related substances while being compatible with the reversed-phase chromatographic system.
-
Extraction Procedure: The protocol involves accurately weighing the powdered tablets, followed by dissolution in the chosen diluent. Sonication is used to ensure complete dissolution of the API and the impurity from the tablet matrix. Centrifugation and filtration are critical final steps to remove insoluble excipients, which could otherwise clog the UPLC system and interfere with the analysis.[13]
Detailed Protocols and Methodologies
Materials and Reagents
-
Olanzapine Ketothiolactam Reference Standard (Purity ≥95%)[14]
-
Olanzapine Reference Standard
-
Olanzapine Tablets (e.g., 10 mg dosage)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
0.45 µm PTFE Syringe Filters
Instrumentation and UPLC-MS/MS Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| UPLC System | |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Olanzapine | 313.1 |
| Olanzapine Ketothiolactam | 329.1 |
Rationale for MRM Transitions: The precursor ions (Q1) correspond to the protonated molecules [M+H]+. The cone and collision energies are optimized via infusion of individual standards to maximize the abundance of a stable and specific product ion (Q3) for each compound.
Preparation of Standard and Sample Solutions
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Olanzapine Ketothiolactam reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Perform serial dilutions from the primary stock solution using the 50:50 acetonitrile/water diluent to prepare a series of calibration standards. A suggested range is 0.01 µg/mL to 1.0 µg/mL.
Protocol 2: Preparation of Sample Solutions
-
Tablet Powdering: Accurately weigh and finely powder not fewer than 20 Olanzapine tablets.
-
Sample Extraction: Transfer an amount of powder equivalent to one 10 mg Olanzapine tablet into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of 50:50 acetonitrile/water diluent and sonicate for 20 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and dilute to volume with the same diluent. Mix well.
-
Clarification: Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a UPLC vial for analysis. This solution has a nominal concentration of 100 µg/mL of Olanzapine.
Analytical Workflow Diagram
Caption: UPLC-MS/MS workflow for quantifying Olanzapine Ketothiolactam.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17]
Validation Parameters and Acceptance Criteria
Table 2: ICH Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, Olanzapine, or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated with suitable precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | ||
| - Repeatability | Precision under the same operating conditions over a short interval of time (intra-assay precision). | RSD ≤ 2.0% for six replicate injections. |
| - Intermediate Precision | Expresses within-laboratory variations (different days, different analysts, different equipment). | RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria. |
Validation Workflow Diagram
Caption: Workflow for analytical method validation based on ICH Q2(R1).
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific protocol for the quantification of Olanzapine Ketothiolactam in pharmaceutical dosage forms. The experimental design is grounded in robust scientific principles, ensuring reliable and accurate data suitable for quality control, stability studies, and regulatory submissions. The comprehensive validation protocol, aligned with ICH guidelines, establishes the trustworthiness of the method, making it a valuable tool for any analytical laboratory tasked with ensuring the quality and safety of Olanzapine products.
References
-
Raggi, M. A., Casamenti, G., Mandrioli, R., et al. (2001). Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 537-547. Available at: [Link]
-
Yilmaz, B., Asci, A., & Palabiyik, S. S. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]
-
Nagunath S, & Guthi Surya Teja. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 429-439. Available at: [Link]
-
Srinivasan, K., & Murugan, S. (2012). Identification and characterization of Olanzapine degradation products under oxidative stress condition. ResearchGate. Available at: [Link]
-
Yilmaz, B. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. Available at: [Link]
-
Basavaiah, K., Anil Kumar, U. R., & Tharpa, K. (2008). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. Journal of the Mexican Chemical Society, 52(2), 120-124. Available at: [Link]
-
Meng, Q., Wang, T., Zhang, Z., et al. (2019). Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study. Bioanalysis, 11(13), 1239-1249. Available at: [Link]
-
Manjunath, R., & Jha, D. K. (2021). Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine). International Journal of Scientific Reports, 7(1), 1-6. Available at: [Link]
-
Baertschi, S. W., Brunner, H., Bunnell, C. A., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883-892. Available at: [Link]
-
Kumar, S. B., Kumar, D. S., & Ramachandran, D. (2021). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research, 12(1) Suppl 1, 48-56. Available at: [Link]
-
Suneetha, A., & Rao, D. (2014). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE IN PURE AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. Oriental Journal of Chemistry, 30(2), 651-656. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]
-
Gjestad, C., Reis, M., & Haslemo, T. (2015). A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing. Journal of Analytical Toxicology, 39(9), 725-731. Available at: [Link]
-
Liu, X., Zhang, C., & Li, H. (2021). Metabolic pathway modulation by olanzapine: Multitarget approach for treating violent aggression in patients with schizophrenia. World Journal of Psychiatry, 11(9), 606-620. Available at: [Link]
-
Basavaiah, K., Urdigere Rangachar, A. K., & Tharpa, K. (2019). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. Journal of the Mexican Chemical Society, 52(2). Available at: [Link]
-
Thorn, C. F., et al. (n.d.). Olanzapine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]
-
Wesolowsky, M. J., & Kaczmarek, L. (2010). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 223-231. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of olanzapine. ResearchGate. Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. Available at: [Link]
-
Patil, S. B., Sawant, K. K. (2009). Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres. AAPS PharmSciTech, 10(4), 1376-1383. Available at: [Link]
-
Desta, Z., et al. (2012). Olanzapine metabolism and the significance of the UGT1A4*3 and UGT2B10 G67Y variants. Pharmacogenetics and Genomics, 22(11), 794-804. Available at: [Link]
-
Reddy, G. S., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(xi), 195-201. Available at: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. sci-rep.com [sci-rep.com]
- 13. longdom.org [longdom.org]
- 14. caymanchem.com [caymanchem.com]
- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
Application Note: A Guide to the Use of Olanzapine Thiolactam USP Reference Standard in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety
Olanzapine is a widely prescribed second-generation (atypical) antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1][2][3] Its therapeutic efficacy is well-established; however, the manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) and finished drug product can lead to the formation of related substances and degradation products.[4][5][6][7][8] One such critical impurity is Olanzapine Thiolactam, also known as Olanzapine Related Compound B.[2] The diligent identification and quantification of these impurities are paramount to ensuring the safety, efficacy, and quality of the final pharmaceutical product.
The United States Pharmacopeia (USP) provides reference standards for active pharmaceutical ingredients and their related impurities to assist in achieving accurate and reproducible analytical results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of the Olanzapine Thiolactam USP reference standard in analytical method development, validation, and routine quality control testing. The protocols and methodologies detailed herein are grounded in established principles of chromatographic analysis and regulatory expectations outlined by the International Council for Harmonisation (ICH) and the USP.[9][10][11]
Physicochemical Characterization of Olanzapine Thiolactam
A thorough understanding of the physicochemical properties of Olanzapine Thiolactam is fundamental to the development of robust analytical methods.
Chemical Structure:
-
Chemical Name: 2-Methyl-10H-thieno-[2,3-b][1][12]benzodiazepin-4[5H]-one[2]
-
Molecular Formula: C₁₇H₂₀N₄OS[3]
-
Molecular Weight: 328.43 g/mol [3]
-
CAS Number: 1017241-36-9[3]
Olanzapine Thiolactam is structurally similar to Olanzapine, with the key difference being the presence of a carbonyl group in the diazepine ring, forming a thiolactam moiety. This structural modification alters its polarity and chromatographic behavior relative to the parent drug.
Preparation of Standard Solutions: The Foundation of Accurate Quantification
The accuracy of any quantitative analysis is critically dependent on the correct preparation of standard solutions. The following protocol outlines the recommended procedure for preparing a stock and working standard solution of Olanzapine Thiolactam.
Materials and Reagents
-
Olanzapine Thiolactam USP Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Class A Volumetric Flasks and Pipettes
-
Analytical Balance
-
Sonicator
Protocol for Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Olanzapine Thiolactam USP reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used in the chromatographic analysis.
-
Mix thoroughly.
-
Note on Solvent Selection: The choice of diluent for the stock solution should be based on the solubility of Olanzapine Thiolactam and its compatibility with the analytical technique. For reversed-phase HPLC, a mixture of acetonitrile and water is commonly employed.[13]
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and robust technique for the separation and quantification of Olanzapine and its related compounds, including Olanzapine Thiolactam.[13][14][15]
Recommended HPLC System and Conditions
The following HPLC conditions provide a starting point for method development and can be optimized as per the specific instrumentation and laboratory environment.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Causality behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Olanzapine and its related compounds.[13]
-
Phosphate Buffer: The use of a buffer in the mobile phase helps to control the pH and maintain a consistent ionization state of the analytes, leading to reproducible retention times and peak shapes.
-
Gradient Elution: A gradient program is often necessary to achieve adequate separation of all related compounds, which may have a wide range of polarities, within a reasonable analysis time.[13]
-
UV Detection at 254 nm: Olanzapine and its chromophoric impurities exhibit significant absorbance at this wavelength, providing good sensitivity for detection.[13]
System Suitability Testing (SST)
System suitability testing is an integral part of any analytical method and ensures that the chromatographic system is performing adequately.[9][16][17] A system suitability solution should be prepared containing Olanzapine and Olanzapine Thiolactam.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (for Olanzapine peak) | ≤ 2.0 |
| Theoretical Plates (for Olanzapine peak) | ≥ 2000 |
| Resolution (between Olanzapine and Olanzapine Thiolactam) | ≥ 2.0 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | ≤ 2.0% |
These criteria should be met before any sample analysis is performed.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of Olanzapine Thiolactam from other related compounds and the parent drug.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked placebo samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Application in Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may arise during the shelf-life of a drug product and for establishing the stability-indicating nature of the analytical method.[6][7] The Olanzapine Thiolactam reference standard is crucial in these studies for the unequivocal identification of this specific degradant.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60 °C
-
Alkaline Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C
-
Photolytic Degradation: Exposure to UV and visible light
The chromatograms of the stressed samples are compared to that of the unstressed sample and the reference standard to identify and track the formation of Olanzapine Thiolactam.
Data Visualization
Experimental Workflow
Caption: Workflow for the quantification of Olanzapine Thiolactam.
Logical Relationship in Method Validation
Caption: Core parameters for analytical method validation.
Conclusion
The Olanzapine Thiolactam USP reference standard is an indispensable tool for the accurate and reliable quality control of Olanzapine drug substance and drug products. By following the detailed protocols for standard preparation, employing a robust and validated HPLC method, and adhering to system suitability criteria, analytical scientists can confidently identify and quantify this critical impurity. This ensures that pharmaceutical products meet the stringent quality standards required for patient safety and therapeutic efficacy.
References
-
National Center for Biotechnology Information. (n.d.). Olanzapine. StatPearls. Retrieved from [Link]
- Kumar, A., et al. (2021). Method Development and Validation of Olanzapine by UPLC Methods for Pharmaceutical Dosag. Journal of Advanced Scientific Research, 12(1) Suppl 1, 48-56.
- Saran, S., et al. (2022).
- Nagunath S, et al. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 429-439.
- Hiriyanna, S. G., et al. (2008). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 81-91.
-
Pharmaffiliates. (n.d.). Olanzapine-impurities. Retrieved from [Link]
- Acar, E., & Tirit, Z. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Analytical & Pharmaceutical Research, 7(5).
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
- Singh, S., et al. (2023). A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug.
-
ResearchGate. (n.d.). Forced Degradation results for Olanzapine and Samidorphan. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Jain, N., et al. (2012). Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(5), 446-451.
-
U.S. Pharmacopeia. (2011). <621> Chromatography. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. PubMed. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. caymanchem.com [caymanchem.com]
- 5. akjournals.com [akjournals.com]
- 6. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. agilent.com [agilent.com]
- 12. sciensage.info [sciensage.info]
- 13. Olanzapine Thiolactam Impurity | Benchchem [benchchem.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. support.waters.com [support.waters.com]
- 18. starodub.nl [starodub.nl]
Stability-Indicating HPLC Protocol: Olanzapine and Thiolactam Impurity Analysis
Abstract & Scope
This Application Note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Olanzapine and its specific degradation product, the Thiolactam impurity (also known as Olanzapine Ketothiolactam; CAS 1017241-36-9).
While pharmacopeial monographs (USP/EP) often focus on the Lactam impurity (Impurity B), the Thiolactam species represents a distinct oxidative degradation pathway critical for long-term stability profiling. This protocol addresses the specific separation of the Thiolactam species, which forms under thermal and oxidative stress, ensuring the method is "stability-indicating"—capable of resolving the active pharmaceutical ingredient (API) from all potential degradants.
Chemical Background & Degradation Mechanism
Olanzapine is a thienobenzodiazepine derivative prone to oxidation and hydrolysis. The formation of the Thiolactam impurity involves a complex ring-opening or oxidative modification of the thiophene moiety.
-
Analyte: Olanzapine
-
Target Impurity: Olanzapine Thiolactam (CAS: 1017241-36-9)[1][2][3]
-
Chemical Name: (1Z)-1-[4,5-dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone.[1][3]
-
Mechanism: Under oxidative stress (peroxides) or thermal load, the thiophene ring undergoes modification, potentially leading to the thioxo-benzodiazepine structure (Thiolactam) and the Lactam analog.
Figure 1: Degradation Pathway Logic
Caption: Mechanistic pathway showing the divergence of Thiolactam and Lactam impurities under specific stress conditions.
Method Development Strategy
To ensure the separation of the Thiolactam (which possesses a thioxo group, making it less polar than the Lactam but distinct from the parent), we utilize a C18 stationary phase with a neutral pH phosphate buffer .
-
pH Selection (6.8): Olanzapine is acid-labile. A neutral pH prevents on-column degradation during the run and ensures the piperazine moiety is partially deprotonated, improving peak shape.
-
Column Choice: A high-carbon load C18 column (e.g., Kromasil or Zorbax Eclipse) provides the necessary hydrophobic interaction to resolve the structurally similar thienobenzodiazepine derivatives.
-
Detection: UV at 260 nm is selected as the isosbestic point where Olanzapine and its major degradants show significant absorbance.
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Agilent 1260/1290 Infinity II or Waters Alliance (with DAD/PDA) |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Analytical Balance | Mettler Toledo XPR (0.01 mg readability) |
| Reagents | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), KH₂PO₄ (AR Grade), Triethylamine (TEA), Orthophosphoric acid (85%) |
| Reference Standards | Olanzapine USP RS; Olanzapine Thiolactam Impurity (Certified Standard) |
Chromatographic Conditions[5][6][7][8]
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 6.8 with dilute NaOH or Phosphoric Acid. Add 0.2% Triethylamine (TEA) to reduce tailing.
-
Mobile Phase B: Acetonitrile : Methanol (80 : 20 v/v).
-
Mode: Isocratic (Optimized for reproducibility) or Gradient (for complex impurity profiles).
-
Recommended Isocratic Ratio: Mobile Phase A : Mobile Phase B (55 : 45).
-
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: UV @ 260 nm (Reference: 360 nm).
-
Run Time: 25 minutes (Thiolactam typically elutes after Olanzapine).
Preparation of Solutions[9]
1. Buffer Preparation (pH 6.8): Dissolve 6.8 g of KH₂PO₄ in 900 mL of Milli-Q water. Add 2 mL of Triethylamine. Adjust pH to 6.8 ± 0.05 using 10% NaOH or Dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm nylon membrane.
2. Diluent: Mobile Phase A : Acetonitrile (50:50).[4]
3. Standard Stock Solution (Olanzapine): Accurately weigh 50 mg of Olanzapine RS into a 50 mL volumetric flask. Dissolve in 25 mL Diluent and sonicate. Make up to volume (Conc: 1000 µg/mL).
4. Impurity Stock Solution (Thiolactam): Accurately weigh 5 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).
5. System Suitability Solution: Transfer 5 mL of Standard Stock (Olanzapine) and 5 mL of Impurity Stock (Thiolactam) into a 50 mL volumetric flask. Dilute to volume with Diluent.
-
Final Conc: Olanzapine (100 µg/mL) + Thiolactam (10 µg/mL).
Forced Degradation Studies (Stress Testing)
To demonstrate the method is stability-indicating, subject the API to the following conditions and analyze for the Thiolactam peak.
| Stress Type | Condition | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 2 hours | Formation of Lactam; potential minor Thiolactam. |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 2 hours | Ring opening; degradation to amine precursors. |
| Oxidation | 3% H₂O₂, RT, 4 hours | Primary formation of Thiolactam and N-oxides. |
| Thermal | 105°C (Solid state), 24 hours | Significant formation of Thiolactam. |
Method Validation Parameters
This protocol is designed to be self-validating through the following acceptance criteria.
System Suitability Criteria
Before analyzing samples, the System Suitability Solution must meet these metrics:
-
Resolution (Rs): > 2.0 between Olanzapine and Thiolactam.
-
Tailing Factor (T): < 1.5 for Olanzapine.
-
Theoretical Plates (N): > 5000 for Olanzapine.[6]
-
RSD (n=6): < 2.0% for Olanzapine peak area.
Linearity & Range
-
Olanzapine: 10 µg/mL to 150 µg/mL (r² > 0.999).
-
Thiolactam: LOQ to 5 µg/mL (r² > 0.995).
Specificity (Peak Purity)
Use the Diode Array Detector (DAD) to verify peak purity. The Purity Angle must be less than the Purity Threshold for the Olanzapine and Thiolactam peaks in all stressed samples, confirming no co-elution.
Figure 2: Validation Workflow
Caption: Decision tree for validating the specificity of the assay against the Thiolactam impurity.
References
-
Rao, J. V. L. N. S., & Rani, N. U. (2010).[7] Determination of Olanzapine in Tablets by HPLC. International Journal of Chemical Sciences. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS 1017241-36-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. sciencescholar.us [sciencescholar.us]
- 7. tsijournals.com [tsijournals.com]
Application Note: NMR Characterization of Olanzapine Thiolactam Impurity
This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Olanzapine. It addresses the specific structural elucidation of the Olanzapine Thiolactam Impurity (CAS 1017241-36-9) , a complex degradation product involving thiophene ring opening and thione formation.
Executive Summary
The "this compound" (CAS 1017241-36-9) represents a critical degradation product often formed under thermal or oxidative stress.[1] Unlike simple oxidative impurities (e.g., Olanzapine N-Oxide), the Thiolactam impurity involves a fundamental rearrangement of the thienobenzodiazepine core: the opening of the thiophene ring and the formation of a benzodiazepine-2-thione moiety.
This guide provides a definitive NMR protocol to distinguish this impurity from the parent API and the related "Lactam" impurity (Impurity B). The method relies on detecting the diagnostic thiocarbonyl (C=S) resonance and confirming the loss of thiophene aromaticity .
Key Structural Differentiators
| Feature | Olanzapine (Parent) | Lactam Impurity (Impurity B)[1] | Thiolactam Impurity (Target) |
| Core System | Thienobenzodiazepine | Thienobenzodiazepinone | Benzodiazepine-thione (Ring Opened) |
| Key Functional Group | Amidine (C=N) | Lactam (C=O) | Thiolactam (C=S) |
| Thiophene Ring | Intact | Intact | Opened / Absent |
| Diagnostic 13C Shift | ~158 ppm (C=N) | ~168 ppm (C=O) | >190 ppm (C=S) |
Structural Logic & Mechanism
Understanding the formation pathway is essential for interpreting the NMR data. The degradation involves the oxidative cleavage of the thiophene ring, converting the sulfur atom into a thione (C=S) on the diazepine ring and generating a propanone side chain.
Pathway Diagram
Caption: Degradation pathway distinguishing the ring-opened Thiolactam impurity from the intact-ring Lactam impurity.
Experimental Protocol
Sample Preparation
The Thiolactam impurity exhibits poor solubility in non-polar solvents and potential instability in protic acidic media. DMSO-d6 is the mandatory solvent for characterization to ensure solubility and prevent exchange of the thioamide proton (if present in tautomeric forms).
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]
-
Concentration: 5–10 mg of impurity in 600 µL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).
-
Temperature: 298 K (25°C). Note: If broadening is observed due to piperazine ring flipping, elevate to 313 K (40°C).
Instrument Parameters
Acquire data on a spectrometer with a field strength of at least 400 MHz (600 MHz recommended for resolution of aromatic multiplets).
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |
| 1H 1D | zg30 | 16 | 2.0 s | Quantitative integration of side-chain methyls. |
| 13C 1D | zgpg30 | 1024+ | 2.0 s | Detection of quaternary C=S and C=O carbons. |
| 1H-13C HSQC | hsqcedetgpsisp2.3 | 4 | 1.5 s | Multiplicity editing (CH/CH3 up, CH2 down). |
| 1H-13C HMBC | hmbcgplpndqf | 8 | 1.5 s | Crucial: Linking side chain to the aromatic core. |
Data Interpretation & Analysis
1H NMR Analysis (Proton)
The "Smoking Gun" in the proton spectrum is the disappearance of the thiophene protons and the appearance of a methyl ketone signal.
| Region (ppm) | Signal Type | Olanzapine (Parent) | Thiolactam Impurity | Interpretation |
| 6.3 - 7.0 | Aromatic | 2 Thiophene protons (d, d) | ABSENT | Primary Confirmation: Loss of thiophene ring.[1] |
| 6.8 - 7.5 | Aromatic | 4 Benzene protons (m) | 4 Benzene protons (m) | Benzodiazepine benzene ring remains intact.[1] |
| 2.1 - 2.3 | Aliphatic | N-Methyl (s) | Methyl Ketone (s) + N-Methyl | New Signal: Appearance of CH3-C=O side chain (approx.[1] 2.15 ppm). |
| 8.0 - 10.0 | Amide/Thioamide | Amine (NH) broad | Thioamide NH (very broad/downfield) | If in thioamide tautomer, NH is significantly deshielded (>9.5 ppm).[1] |
13C NMR Analysis (Carbon)
The Carbon-13 spectrum provides the definitive proof of the Thiolactam (C=S) functionality.
-
Thiocarbonyl (C=S): Look for a quaternary signal in the range of 190 – 205 ppm . This is significantly downfield from the amide carbonyl of the Lactam impurity (~168 ppm) and the amidine carbon of Olanzapine (~158 ppm).
-
Ketone Carbon (C=O): The side chain propanone carbonyl will appear around 200 – 205 ppm .
-
Differentiation: You may see two signals >190 ppm (one C=S, one C=O). Use HMBC to distinguish them (C=O correlates to the methyl singlet; C=S correlates to ring protons).
2D NMR Verification (HMBC)
To confirm the ring opening:
-
Experiment: Run 1H-13C HMBC.
-
Target Correlation: Look for a correlation between the new Methyl Singlet (~2.15 ppm) and the Ketone Carbon (~200 ppm) .
-
Connectivity: Verify that the Ketone Carbon also correlates to an olefinic or methylene proton connecting back to the benzodiazepine ring, confirming the Ring-N-C=C-C(=O)CH3 side chain structure.
References
-
PubChem. Compound Summary for CID 136240572: this compound. National Library of Medicine. Retrieved from [Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for C=S vs C=O shifts).
Sources
Troubleshooting & Optimization
Resolving co-elution of Olanzapine and Thiolactam impurity
Subject: Resolving Co-elution of Olanzapine and Thiolactam Impurity
Incident Report: The Scientific Challenge
You are likely observing a critical resolution failure (R < 1.5) between the Olanzapine (OLZ) main peak and the Thiolactam impurity (often a degradation product or synthesis byproduct, CAS 1017241-36-9).[1]
The Root Cause: Structural isomorphism. The Thiolactam impurity differs from Olanzapine primarily by the substitution of a sulfur atom in the benzodiazepine ring system (or thieno-analogous position), creating a thioamide moiety.
-
Olanzapine: Contains a basic piperazine nitrogen (
) and an imine functionality. -
Thiolactam: The thioamide group significantly reduces the basicity of the adjacent nitrogen.
The Failure Mode: In standard Reverse Phase (RP) methods using C18 columns at neutral pH (6.0–7.5), both compounds exhibit similar hydrophobicity, leading to co-elution. The "magic bullet" for this separation is Ion-Pairing Chromatography (IPC) or Extreme pH switching , which exploits the ionization difference between the basic API and the less basic impurity.
Module 1: The "Gold Standard" Protocol (USP-Aligned)
Recommended for QC release where LC-MS compatibility is not required.
This protocol utilizes Sodium Dodecyl Sulfate (SDS) as an ion-pairing agent. The anionic SDS binds to the protonated Olanzapine (at acidic pH), creating a neutral, hydrophobic complex that retains longer on the stationary phase, effectively "pulling" it away from the Thiolactam.
Chromatographic Conditions
| Parameter | Specification |
| Column | L7 Packing (C8), 250 x 4.6 mm, 5 µm (e.g., Zorbax Rx-C8 or equivalent) |
| Mobile Phase A | Acetonitrile : Buffer (50:50 v/v) |
| Mobile Phase B | Acetonitrile : Buffer (70:30 v/v) |
| Buffer Preparation | 6.9 g/L Monobasic Sodium Phosphate + 12.0 g/L Sodium Dodecyl Sulfate (SDS) .[2] Adjust pH to 2.5 with Phosphoric Acid.[2][3][4] |
| Flow Rate | 1.5 mL/min |
| Temperature | 35°C |
| Detection | UV at 220 nm (or 260 nm) |
Step-by-Step Execution
-
Buffer Prep: Dissolve SDS completely in water before adding phosphate. Adjust pH after all solids are dissolved. Filter through 0.45 µm Nylon filter (do not use PVDF if SDS concentration is high, as it may bind).
-
Equilibration: SDS columns require long equilibration (min. 60 minutes) to saturate the stationary phase.
-
Gradient Program:
-
0–10 min: 100% A (Isocratic)
-
10–20 min: 0% to 100% B (Linear Ramp)
-
20–25 min: 100% B (Wash)
-
Module 2: Troubleshooting Guide (Q&A)
Q1: I am using the SDS method, but the peaks are still merging. Why?
Diagnosis: Incorrect pH or SDS quality. The Fix:
-
Check pH: The pH must be 2.5 ± 0.1 . If the pH drifts to 3.0, the ionization of Olanzapine decreases, weakening the ion-pair formation.
-
SDS Purity: Use "Electrophoresis Grade" SDS (>99%). Technical grade SDS contains lauryl alcohol impurities that cause ghost peaks and shift retention times.
Q2: I need an LC-MS compatible method (No SDS allowed). How do I separate them?
Diagnosis: You cannot use non-volatile ion-pairing agents in MS. The Fix: Switch to a High pH Method using a hybrid-silica column.
-
Logic: At pH 10.0, Olanzapine is fully deprotonated (neutral). The Thiolactam (thioamide) has different H-bonding capabilities.
-
Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (must be high-pH stable).
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3][4][5][6]
-
Selectivity: The elution order often reverses compared to acidic conditions.
Q3: The Thiolactam peak is tailing significantly.
Diagnosis: Secondary silanol interactions. The Fix:
-
Ensure your column is "Base Deactivated" (BDS) or "End-capped".
-
Increase the buffer concentration to 25-50 mM to suppress silanol activity.
-
Increase column temperature to 40°C to improve mass transfer kinetics.
Module 3: Decision Logic & Mechanism[3]
The following diagram illustrates the decision process for selecting the correct methodology based on your equipment and resolution needs.
Caption: Decision tree for selecting the optimal chromatographic mode based on detection requirements (MS vs. UV).
Module 4: Advanced Optimization (Gradient Engineering)
If you are locked into a specific column and cannot use SDS, optimize the gradient slope to exploit the "Selectivity Triangle."
| Variable | Adjustment | Effect on Resolution ( |
| Organic Modifier | Switch MeOH | High Impact. Methanol (protic) interacts with the Thioamide H-bond acceptor differently than ACN (aprotic). |
| Gradient Slope | Decrease %B/min | Medium Impact. Flattens the gradient at the elution point of the impurity. |
| Temperature | High Impact. Lower temperature often improves selectivity for structurally rigid isomers like Thiolactam. |
The "Cold Method" Protocol (Alternative):
-
Column: Phenyl-Hexyl (Exploits
interactions with the aromatic rings). -
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Temp: 15°C.
-
Mechanism: The sulfur atom in Thiolactam alters the electron density of the ring system, changing its interaction strength with the Phenyl stationary phase compared to Olanzapine.
References
-
United States Pharmacopeia (USP). Monograph: Olanzapine - Organic Impurities. USP-NF. (The definitive source for the SDS/Buffer pH 2.5 method).
-
Reddy, B. et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.[1][7][8] Arkivoc.[8] (Details the structural chemistry of Olanzapine impurities).
-
BenchChem. Olanzapine Thiolactam Impurity Data Sheet. (Chemical structure and basic properties).[9]
-
Daicel Pharma Standards. Olanzapine Impurity Profiling. (Differentiation between Lactam and Thiolactam analogs).
Sources
- 1. Olanzapine Thiolactam | 1017241-36-9 [chemicea.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. uspnf.com [uspnf.com]
- 5. tsijournals.com [tsijournals.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. store.usp.org [store.usp.org]
Technical Support Center: Minimizing Olanzapine Thiolactam Formation
Executive Summary & Technical Context
The Issue: You are likely observing the formation of Olanzapine Thiolactam (often referred to as the "keto-thiolactam" derivative or related to Impurity B/Lactam formation depending on specific pharmacopeial nomenclature).[1] Unlike the hydrolytic "Lactam" impurity (Impurity A), the formation of Thiolactam is primarily driven by oxidative stress and the autoxidation of the thiophene ring .
The Mechanism: Olanzapine contains an electron-rich thienobenzodiazepine ring system. The thiophene moiety is highly susceptible to autoxidation. This process is often catalyzed by trace metals (specifically Cu(II) and Fe(III)) and accelerated by thermal stress. The reaction typically proceeds via a radical-cation intermediate, leading to ring opening or modification to form the thiolactam species.
Critical Process Parameters (CPPs):
-
Headspace Oxygen: Must be minimized (< 2%).
-
Trace Metals: Excipients must be screened for transition metals (ppm levels).
-
Micro-environmental pH: Acidic micro-environments accelerate degradation.
Troubleshooting Guides (Q&A Format)
Scenario A: High Thiolactam Levels Detected in Stability Batches
Q: We are seeing a spike in Thiolactam impurity after 3 months at 40°C/75% RH. The moisture content is low. What is the root cause?
A: If moisture is controlled, the root cause is almost certainly Oxidative Stress , not hydrolysis.
-
Diagnosis: The Thiolactam forms via the oxidation of the thiophene ring.[2][3] Even if the bulk moisture is low, oxygen trapped in the porous structure of the tablet or the headspace is reacting with the drug substance.
-
Immediate Action:
-
Check Headspace Oxygen: If you are using blisters, are they nitrogen-purged? If using bottles, is the induction seal intact?
-
Excipient Audit: Check your Certificate of Analysis (CoA) for fillers (e.g., Microcrystalline Cellulose, Lactose). Look for Peroxide Value and Trace Metal content . High peroxide levels in Povidone (PVP) or Crospovidone are notorious oxidizers.
-
-
Corrective Protocol: Implement a "Sacrificial Antioxidant" strategy. Add Ascorbic Acid or Propyl Gallate (0.1% - 0.5% w/w) to the formulation to scavenge free radicals before they attack the thiophene ring.
Scenario B: Discoloration (Yellowing) without Significant Potency Loss
Q: Our tablets are turning yellow, but the assay is still 99.5%. Is this Thiolactam?
A: Yes, this is a classic signature of Thiophene Autoxidation .
-
Technical Insight: Olanzapine degradation products, particularly the N-oxide and Thiolactam derivatives, have high extinction coefficients. A very small amount (< 0.2%) can cause visible yellowing (chromophore formation) long before the assay fails.
-
Troubleshooting Step: Perform a Colorimetric Stress Test . Expose the API to UV light (ICH Q1B) for 24 hours. If it turns bright yellow/orange rapidly, your packaging provides insufficient light/oxygen barrier.
-
Solution: Switch to Alu-Alu blisters or opaque HDPE bottles with oxygen scavengers.
Scenario C: Impact of Manufacturing Process
Q: We switched from Wet Granulation to Direct Compression (DC) and Thiolactam levels increased. Why?
A: This is counter-intuitive but explicable via Crystal Defects .
-
Mechanism: Direct compression often requires higher compression forces. This can induce crystal defects or expose amorphous regions of the API. Amorphous Olanzapine is significantly more susceptible to oxidative attack than the crystalline form.
-
Investigation: Analyze the "Amorphous Content" of your final blend using DSC (Differential Scanning Calorimetry).
-
Fix: Optimize compression force to minimize lattice disruption or switch to a wet granulation process using a binder that coats the API, providing a physical barrier against oxygen (e.g., HPMC).
Technical Deep Dive: The Degradation Pathway
The following diagram illustrates the specific oxidative pathway leading to Thiolactam formation. Note the critical role of the Radical Cation intermediate, which is the "gatekeeper" step that must be inhibited.
Figure 1: Mechanistic pathway distinguishing Oxidative Thiolactam formation from Hydrolytic Lactam formation. Note that metal ions catalyze the initial radical formation.[1]
Experimental Protocols (Validation Systems)
To validate your control strategy, you must isolate the variables of Oxygen and Metals .
Protocol 1: Oxidative Stress Screening (AIBN Test)
Purpose: To determine if the formulation is sensitive to radical-initiated oxidation.
-
Preparation: Prepare a 1 mg/mL solution of Olanzapine in Acetonitrile/Water (50:50).
-
Stressor: Add AIBN (Azobisisobutyronitrile) to a final concentration of 10 mM. (AIBN generates free radicals at a constant rate).
-
Incubation: Heat at 40°C for 4 hours.
-
Analysis: Inject into HPLC (C18 column, Phosphate Buffer pH 2.5 : ACN).
-
Pass Criteria: If Thiolactam peak > 0.5%, the API is highly sensitive to radical oxidation. Action: You must add a chelating agent (EDTA) or antioxidant.
Protocol 2: Trace Metal Spiking Study
Purpose: To confirm if excipients are contributing to degradation.
-
Control: Olanzapine + Excipient Blend (Standard).
-
Spike: Olanzapine + Excipient Blend + 5 ppm Copper (II) Sulfate.
-
Condition: Store both at 50°C (dry heat) for 7 days.
-
Interpretation:
-
If Spike >> Control: Your degradation is Metal-Catalyzed .
-
Solution: Switch to "Low-Peroxide/Low-Metal" grade excipients (e.g., SuperTab® 11SD) or add Disodium EDTA (0.05%).
-
Summary of Stabilization Strategies
| Parameter | Risk Factor | Mitigation Strategy |
| Atmosphere | Headspace Oxygen > 5% | Nitrogen Purging during blistering; Oxygen Scavengers in bottles. |
| Excipients | Trace Metals (Cu, Fe) | Use Pharma-grade excipients with metal limits; Add EDTA as a chelating agent. |
| Excipients | Peroxides (in PVP/PEG) | Test PVP for peroxides; Use antioxidants like BHT or Propyl Gallate . |
| pH | Alkaline Micro-environment | Maintain formulation pH ~6.0-7.0 (Neutral). Avoid alkaline fillers like Calcium Carbonate. |
| Packaging | Light Transmission | Use Alu-Alu blisters (0% light/moisture/oxygen transmission). |
References
-
BenchChem. Olanzapine Thiolactam Impurity - Mechanisms of Formation and Degradation. Retrieved from
-
ResearchGate. Isolation, Identification, and Synthesis of Oxidative Degradation Products of Olanzapine. Journal of Pharmaceutical Sciences.[4] Retrieved from
-
ChemicalBook. Olanzapine Lactam Impurity and Thiolactam Formation via Autoxidation.[3] Retrieved from
-
National Institutes of Health (NIH). Stress stability of olanzapine: studies of interactions with excipients. Retrieved from
-
Daicel Pharma Standards. Olanzapine Impurities: Thiolactam and Oxidative Degradation.[3] Retrieved from
Sources
Technical Support Center: Troubleshooting Olanzapine Retention Time Shifts
Introduction: The "Ghost" in the Gradient
Welcome to the technical support center. If you are analyzing Olanzapine (OLZ) according to USP or EP monographs, you are likely using an Ion-Pairing Reversed-Phase (IP-RP) method involving Sodium Dodecyl Sulfate (SDS) at an acidic pH (approx. 2.5).
Retention time (RT) shifts in this specific chemistry are rarely random; they are symptomatic of the delicate equilibrium between the hydrophobic stationary phase, the anionic surfactant (SDS), and the cationic Olanzapine molecule. Unlike standard C18 separations, where RT shifts might suggest a simple leak, in IP-RP, they often indicate a thermodynamic drift in the column's "dynamic exchanger" surface.
This guide moves beyond basic checks (e.g., "is the pump running?") to address the physicochemical root causes specific to Olanzapine analysis.
Part 1: The Ion-Pairing Factor (The Mechanism)
Q: My Olanzapine peak is drifting later by 0.2–0.5 minutes over a sequence. My column is temperature-controlled. What is happening?
A: You are likely experiencing "Dynamic Loading Drift." In IP-RP, the SDS surfactant doesn't just float in the mobile phase; it adsorbs onto the C8/C18 ligands, creating a negatively charged surface layer. Olanzapine (positively charged at pH 2.5) interacts with this layer.[1]
-
The Cause: If the column was not equilibrated for sufficient time (often >60 column volumes for IP methods), the SDS is still slowly saturating the stationary phase. As more SDS binds, the surface becomes more anionic, increasing the retention of the cationic Olanzapine.
-
The Fix:
-
Extended Equilibration: Do not rely on a standard 10-minute startup. IP methods often require 1-2 hours of pumping Mobile Phase A to stabilize the SDS layer.
-
Hysteresis Check: If you run a gradient, the "stripping" of SDS during the high-organic phase (Mobile Phase B) might not be fully reversed during the re-equilibration step. Increase your post-run time by 5–10 minutes.
-
Q: My RT jumps randomly between injections (e.g., 12.5 min, then 12.2 min, then 12.6 min).
A: This "jumping" behavior (vs. drifting) points to pH fluctuation or Temperature/Flow Micro-variations .
-
The Mechanism: Olanzapine has pKa values approx. 7.4 and 4.6. At pH 2.5, it is fully ionized. However, the degree of ionization of the phosphate buffer and the critical micelle concentration (CMC) of SDS are highly temperature-dependent. A 1°C fluctuation can alter the effective capacity of the ion-pairing reagent.
-
The Fix:
-
Thermostat the Mobile Phase: If your lab temperature swings, the incoming solvent temperature affects the column equilibrium.
-
Buffer Preparation: Ensure the phosphate buffer is adjusted to pH 2.5 after adding SDS, not before. SDS can slightly alter the pH of the solution.
-
Part 2: Impurity-Specific Shifts
Q: The Olanzapine peak is stable, but Impurity A (Related Compound A) is shifting relative to the main peak.
A: This indicates a Selectivity Shift , not a general system failure.
-
The Chemistry: Impurity A (5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile) has different hydrophobicity and pKa profile than Olanzapine.
-
The Cause: This is often due to Organic Modifier Evaporation . If you are using pre-mixed mobile phases (e.g., Acetonitrile:Buffer), selective evaporation of Acetonitrile from the reservoir changes the solvent strength. Impurity A, being more hydrophobic, is more sensitive to small changes in % Organic than the more polar Olanzapine.
-
The Fix: Use a proper cap on solvent bottles (avoid Parafilm, use vented caps) and refresh mobile phases every 24 hours.
Part 3: Hardware & System Troubleshooting
Q: I see a "sawtooth" pattern in my baseline and RT instability.
A: This is a classic Pump Delivery Issue , likely a check valve failure or air bubble trapped in the pump head.
-
The Test: Perform the "Static Flow Test."
-
Disconnect the column.
-
Set flow to 1.0 mL/min.
-
Collect into a graduated cylinder for exactly 10 minutes.
-
Volume must be 9.9–10.1 mL. If <9.9 mL, you have a leak or check valve failure.
-
Summary Data: Common Olanzapine Impurities & RRT
Note: Relative Retention Times (RRT) are approximate and dependent on exact gradient conditions.
| Impurity Name | Common Identity | RRT (Approx) | Behavior Note |
| Olanzapine | API | 1.00 | Broadens if pH > 3.0 |
| Impurity A | USP Related Comp A | ~0.25 - 0.30 | Elutes early; sensitive to initial hold time |
| Impurity B | Lactam Impurity | ~0.50 | Oxidative degradant; increases with air exposure |
| Impurity C | Thiolactam | ~1.20 | Late eluter; sensitive to gradient slope |
| N-Oxide | Olanzapine N-Oxide | ~0.60 | Thermally unstable; keep autosampler at 5°C |
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing RT shifts.
Figure 1: Decision Matrix for diagnosing retention time instabilities in Olanzapine HPLC analysis.
Experimental Protocol: Column Regeneration (SDS Removal)
If your column has "memory effects" from the ion-pairing reagent causing erratic RTs, use this regeneration protocol. Warning: This is aggressive. Disconnect the detector to avoid clogging the flow cell with eluted gunk.
-
Water Wash: Flush with 100% HPLC Grade Water (warm, 40°C if possible) for 30 mins at 1.0 mL/min. (Removes buffer salts).
-
Organic Wash: Flush with 50:50 Methanol:Water for 20 mins.
-
High Organic: Flush with 100% Acetonitrile for 30 mins. (Strips adsorbed SDS).
-
Re-Equilibration:
-
Switch back to Mobile Phase A (Buffer + ACN).
-
Run at standard flow rate for at least 60 minutes before first injection.
-
Inject a standard 3 times to verify RT reproducibility (%RSD < 2.0%).
-
References
-
USP Monograph: Olanzapine. United States Pharmacopeia. (Official method details for organic impurities and assay).
-
(Note: Requires USP Access, general parameters cited in text).
-
-
Rao, P. S., et al. (2011). "Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product." Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418.[2]
-
Seshagiri Rao, J.V.L.N., & Usha Rani, N. (2010). "Determination of Olanzapine in Tablets by HPLC." International Journal of Chemical Sciences, 8(4), 2168-2172.
-
Dolan, J. W. "Troubleshooting Retention Time Drifts." LCGC North America. (General authoritative grounding for HPLC troubleshooting mechanisms).
Sources
Technical Support Center: Optimizing Mobile Phase pH for Olanzapine Impurity Separation
The following technical guide is designed for analytical scientists and method developers working with Olanzapine. It moves beyond standard operating procedures to explore the mechanistic reasons why pH is the critical lever in this separation.
Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Drug Substance: Olanzapine (Atypical Antipsychotic) Core Challenge: Managing the ionization state of a dibasic molecule to resolve structurally similar impurities (A, B, C, D, N-oxide).
The Science of pH: Why It Defines Your Separation
Q: Why is Olanzapine so sensitive to small pH changes?
A: Olanzapine is a dibasic molecule with two critical pKa values:
-
pKa₁ ≈ 7.4 (Piperazine nitrogen: Basic)
-
pKa₂ ≈ 4.7 (Diazepine nitrogen: Weakly basic)
Because the pKa₁ is close to neutral, Olanzapine exists in a dynamic equilibrium between ionized and non-ionized forms in the pH 6.0–8.0 range. This causes:
-
Peak Broadening: Kinetic exchange between forms leads to poor efficiency.
-
Silanol Interaction: At pH < 7, the protonated piperazine nitrogen interacts strongly with residual silanols on the silica backbone, causing severe tailing.
The Two Proven Strategies: To stabilize the molecule, you must drive the equilibrium to one extreme:
-
Strategy A (Acidic/Ion-Pairing): Work at pH < 3.0 .[1][2] The molecule is fully protonated. To prevent tailing and retain the polar molecule, an ion-pairing agent (e.g., Sodium Dodecyl Sulfate, SDS) is often required (as per USP Monograph).
-
Strategy B (Basic/Suppression): Work at pH > 9.0 . The molecule is fully deprotonated (neutral). This eliminates silanol interactions and improves peak shape, but requires hybrid-silica columns (e.g., XBridge, Gemini) resistant to alkaline hydrolysis.
Experimental Protocol: The USP vs. Modern Approach
Method A: The "Gold Standard" (USP-Aligned)
Best for QC release testing where regulatory compliance is paramount.
-
Column: L7 (C8), 4.6 mm x 25 cm, 5 µm (e.g., Zorbax Rx-C8).
-
Mobile Phase Buffer:
-
Dissolve 6.9 g Monobasic Sodium Phosphate in 1 L water.
-
Adjust to pH 2.5 ± 0.1 with Phosphoric Acid.
-
Add 12 g Sodium Dodecyl Sulfate (SDS) .
-
Crucial Step: Filter through 0.45 µm nylon filter after adding SDS to remove undissolved particulates.
-
-
Mobile Phase Composition: Acetonitrile : Buffer (50:50 or 48:52).
Method B: The "Modern LC-MS Compatible" Approach
Best for R&D and impurity identification (SDS is incompatible with Mass Spec).
-
Column: Hybrid C18 (high pH stable), 2.1 mm x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.0 with Ammonium Hydroxide.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Why this works: At pH 9.0, Olanzapine is neutral. It retains well on C18 via hydrophobic interaction without the need for SDS, and the high pH suppresses silanol activity, yielding sharp peaks.
Visualizing the Optimization Workflow
The following decision tree outlines the logical steps for troubleshooting resolution issues based on your chosen pH strategy.
Figure 1: Decision matrix for optimizing Olanzapine separation based on mobile phase pH strategy.
Troubleshooting Hub (FAQ)
Q1: I am using the USP method (pH 2.5), but Olanzapine elutes too early and co-elutes with Impurity A. Why?
-
Root Cause: Insufficient ion-pairing. At pH 2.5, Olanzapine is positively charged. Without enough SDS, it acts like a polar cation and elutes near the void volume.
-
Fix: Increase the SDS concentration. The USP specifies ~12 g/L (approx 40 mM). Ensure you are using "Ion-Pair Grade" SDS.
-
Note: Temperature also affects SDS binding. Lowering temperature slightly (e.g., 35°C to 30°C) can increase retention.
Q2: My Olanzapine peak has a "shoulder" or split top at pH 7.0.
-
Root Cause: You are working exactly at the pKa of the piperazine ring. The drug is splitting between ionized and neutral populations as it travels down the column.
-
Fix: Move away from the pKa! Shift pH to < 3.0 (acidic) or > 9.0 (basic). Never develop a method for Olanzapine between pH 6.0 and 8.0.
Q3: I see "Ghost Peaks" in my gradient run when using the High pH method.
-
Root Cause: Carbonate absorption. Ammonium Bicarbonate buffers can absorb CO₂ from the air over time, shifting the pH downward and creating carbonate equilibrium issues.
-
Fix: Prepare high-pH buffers fresh daily. Keep the mobile phase bottle capped tightly. Alternatively, use Ammonium Hydroxide/Ammonium Acetate if the pH 9.0 stability is difficult to maintain, though Bicarbonate usually offers better peak shape.
Buffer Selection Guide
| Parameter | USP Method (Acidic) | Modern Method (Basic) |
| Target pH | 2.5 ± 0.1 | 9.0 ± 0.1 |
| Buffer Salt | Sodium Phosphate + SDS | Ammonium Bicarbonate |
| Mechanism | Ion-Pairing (Cation Exchange + Hydrophobic) | Hydrophobic Interaction (Neutral species) |
| Column Type | Standard C8 or C18 (L7) | Hybrid Silica (High pH Stable) |
| MS Compatible? | NO (SDS suppresses ionization) | YES (Volatile buffer) |
| Tailing Factor | Good (controlled by SDS) | Excellent (Silanols suppressed) |
| Typical Use | QC Release (Regulatory) | R&D, Impurity ID, LC-MS |
References
-
United States Pharmacopeia (USP). USP Monograph: Olanzapine. USP-NF. (Requires Subscription).
-
Merck Millipore. Application Note: Separation of Olanzapine and Related Substances according to USP. .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135398745, Olanzapine. PubChem.[7] [Link].
-
Chromatography Online. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link].
Sources
- 1. uspnf.com [uspnf.com]
- 2. Olanzapine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. sciensage.info [sciensage.info]
- 7. ClinPGx [clinpgx.org]
Technical Support Center: Olanzapine Stability & Sample Preparation
Executive Summary & Core Challenge
The Problem: Olanzapine (OLZ) is chemically labile.[1][2] Unlike many stable small molecules, it possesses a piperazine ring and a thioether group that are highly susceptible to oxidative attack.
The Consequence: Without rigorous intervention, researchers often observe:
-
Low Recovery: Parent drug converts to impurities before analysis.
-
Ghost Peaks: Appearance of Olanzapine-N-oxide (early eluting) or thiolactam degradants.
-
Non-Reproducibility: Variability driven by ambient light or trace metal ions in solvents.
This guide provides a self-validating workflow to neutralize these variables.
Mechanism of Failure: Why Olanzapine Degrades[3]
FAQ: Why is my recovery inconsistent even with fresh standards?
Answer: You are likely fighting a multi-front war against Oxygen, Light, and Trace Metals. Olanzapine does not just "decay"; it actively reacts with its environment.
-
The N-Oxide Pathway: The nitrogen in the piperazine ring is the primary site of attack. atmospheric oxygen, catalyzed by light, converts Olanzapine to Olanzapine-N-oxide . This is the most common impurity found in LC-MS traces (typically eluting 0.5–1.0 min before the parent peak in reverse-phase chromatography).
-
The Metal-Catalyzed Pathway: Trace Copper (Cu²⁺) ions, often found in low-grade solvents or glass, catalyze a radical-cation mechanism that rapidly destroys the drug.
Visualization: The Oxidative Threat Landscape
The following diagram illustrates the specific stress factors and their resulting impurities.
Figure 1: Mechanistic pathway of Olanzapine degradation showing the critical role of Light and Oxygen in N-oxide formation.
The "Golden Path" Protocol: Stabilized Sample Preparation
Directive: Do not rely on standard Protein Precipitation (PPT) alone. You must introduce an antioxidant system before the sample is processed.
Validated Stabilization Cocktail
The use of Ascorbic Acid (AA) is the industry standard for Olanzapine stabilization [1][2]. For enhanced stability against metal ions, EDTA is recommended as a chelator.
| Component | Concentration / Volume | Function |
| Ascorbic Acid (AA) | 0.1% – 0.25% (w/v) final conc. | Scavenges dissolved oxygen; prevents N-oxide formation. |
| EDTA | 1 mM (optional but recommended) | Chelates trace Cu(II) ions that catalyze radical oxidation. |
| Amber Glassware | N/A | Blocks UV/Vis light (critical during evaporation steps). |
Step-by-Step Stabilized Workflow (Plasma/Serum)
-
Collection: Draw blood into tubes pre-spiked with Ascorbic Acid (or add immediately upon plasma separation).
-
Thawing: Thaw samples in a water bath at room temperature protected from light. Do not leave on the bench.
-
Extraction:
-
Add 50 µL Stabilized Plasma.
-
Add Internal Standard (e.g., Olanzapine-d3).[3]
-
CRITICAL: Add 20 µL of 5% Ascorbic Acid solution before adding the precipitating agent.
-
Precipitate with Acetonitrile (ACN) or Methanol (MeOH).
-
-
Separation: Centrifuge at 4°C (cold centrifugation slows oxidation).
-
Analysis: Inject immediately. If using an autosampler, ensure the tray is cooled to 4°C.
Visualization: The Self-Validating Workflow
This workflow embeds "Checkpoints" to ensure integrity.
Figure 2: Optimized extraction workflow highlighting the critical antioxidant addition and temperature control points.
Troubleshooting: Specific Scenarios
Scenario A: "I see a peak at 0.8 RRT (Relative Retention Time)."
-
Diagnosis: This is almost certainly Olanzapine-N-oxide .[4][5] It is more polar than the parent drug, causing it to elute earlier on Reverse Phase C18 columns.
-
Fix:
Scenario B: "My Internal Standard (IS) signal is stable, but Olanzapine area varies."
-
Diagnosis: Post-extraction degradation. Your IS (likely deuterated Olanzapine) behaves similarly to the analyte, but if the variation is high, the degradation is happening in the autosampler.
-
Fix:
-
Ensure Autosampler is at 4°C.
-
Use Amber vials for the autosampler.
-
Verify the pH of the reconstitution solvent. Olanzapine is more stable in acidic mobile phases (pH 3–5) than neutral/alkaline ones [3].
-
Scenario C: "Low Recovery in Solid Phase Extraction (SPE)."
-
Diagnosis: Olanzapine binds strongly to silanol groups (secondary interactions) or degrades on the cartridge during the drying phase.
-
Fix:
-
Use a polymeric sorbent (e.g., HLB) rather than Silica-based C18 to reduce silanol activity.
-
Do not dry the cartridge excessively.
-
Visualization: Troubleshooting Logic Tree
Figure 3: Decision tree for diagnosing Olanzapine instability based on chromatogram topology.
References
-
Nielsen, M. K., & Johansen, S. S. (2009). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry.[1] Journal of Analytical Toxicology. Link
-
Olesen, O. V., & Linnet, K. (2015). A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Baertschi, S. W., et al. (2008).[7] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences. Link
-
Rao, P. S., et al. (2011).[8] Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. scispace.com [scispace.com]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Separating Olanzapine Lactam and Thiolactam Peaks
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering difficulties in resolving the critical impurity pair: Olanzapine Lactam and Olanzapine Thiolactam. As structurally similar degradation products of Olanzapine, their separation is essential for accurate purity assessments and stability studies.[1] This document provides in-depth troubleshooting strategies, scientifically grounded explanations, and actionable protocols to achieve baseline separation.
Understanding the Challenge: Why is This Separation Difficult?
Olanzapine Lactam and Thiolactam are oxidative degradation products formed from the modification of the thiophene ring in the parent molecule.[1][2] The core structural difference lies in a single atom: an oxygen in the lactam versus a sulfur in the thiolactam.
-
Structural Similarity: The molecules share the same core structure, molecular weight, and functional groups, leading to very similar physicochemical properties.
-
Polarity and Hydrophobicity: The substitution of oxygen with sulfur slightly alters the molecule's polarity and electron distribution. While both are relatively polar, the difference is subtle, making it challenging for standard reversed-phase chromatography to differentiate between them effectively.[3]
This guide will walk you through a logical, multi-faceted approach to exploit these subtle differences and achieve robust separation.
Troubleshooting Guide & Method Optimization
This section is structured in a question-and-answer format to address common issues encountered during method development.
Q1: My Olanzapine Lactam and Thiolactam peaks are completely co-eluting on a standard C18 column. Where do I start?
When facing complete co-elution, the initial goal is to introduce a significant change in selectivity, which is the ability of the chromatographic system to "tell the difference" between the two analytes.[4] The most powerful and efficient way to do this is by adjusting the mobile phase pH.
Immediate Action: Systematically evaluate the effect of mobile phase pH.
Scientist's Rationale: Olanzapine and its derivatives are basic compounds containing ionizable amine groups. Changing the mobile phase pH alters the charge state of these groups.[5][6] This change in ionization dramatically affects the hydrophobicity of the molecules and, consequently, their retention time in reversed-phase HPLC.[7][8] Because the Lactam and Thiolactam structures have slightly different electronic environments, altering the pH may affect their ionization and interaction with the stationary phase to different extents, thereby creating a separation.[9]
Workflow: Initial Troubleshooting for Co-elution
Sources
- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 2. akjournals.com [akjournals.com]
- 3. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. veeprho.com [veeprho.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Olanzapine Stability & Impurity Control
Topic: Impact of Excipients on Olanzapine Thiolactam & Lactam Generation Status: Operational Ticket ID: OLZ-STAB-001
Executive Summary: The Chemistry of Thiolactam Generation
Welcome to the Olanzapine Formulation Support Center. You are likely here because you have observed an unknown impurity or a specific increase in Impurity B (Lactam) or the Keto-Thiolactam species during stability testing.
The Core Issue: Olanzapine is a thienobenzodiazepine.[1][2][3][4] Unlike standard benzodiazepines, its stability is governed by the electron-rich thiophene ring . "Thiolactam generation" in the context of drug product stability refers to the oxidative ring-opening of this thiophene moiety.
Research confirms that the formation of the Olanzapine Lactam (often Impurity A/B) is mechanistically coupled with the formation of Keto-Thiolactam (often identified as an unknown late-eluting impurity or specific degradant).[2] These are autoxidation products , not simple hydrolysis products. Therefore, your choice of excipients must focus on Radical Scavenging and Peroxide Control , rather than just pH.
Critical Mechanism: The Oxidative Cascade
To solve the problem, you must visualize the enemy. The degradation is not a single step; it is a radical-mediated cascade catalyzed by excipient impurities.
Pathway Diagram: Thiophene Ring Oxidation
Caption: The coupled generation of Lactam and Thiolactam impurities via excipient-induced autoxidation of the thiophene ring.[2]
Troubleshooting Guide: Excipient Impact & Mitigation
This section addresses specific formulation failures. Locate your observation below.
Issue 1: High Levels of "Thiolactam" or "Lactam" in Early Stability (T=1M)
Probable Cause: High Peroxide Value (PV) in Polymeric Binders. The Science: Polyvinylpyrrolidone (PVP/Povidone) and Crospovidone are standard binders/disintegrants but are prone to autoxidation during storage, generating hydroperoxides . These peroxides attack the thiophene ring of Olanzapine, rapidly generating Thiolactam and Lactam species.
| Excipient Class | High-Risk Candidates | Safe Alternatives / Mitigation |
| Binders | Povidone K30 (Standard), Copovidone | Low-Peroxide Povidone (e.g., Kollidon® 30 LP), HPC (Hydroxypropyl Cellulose). |
| Disintegrants | Crospovidone (Standard) | Crocsarmellose Sodium (Lower peroxide risk), Sodium Starch Glycolate. |
| Lubricants | Stearic Acid (if impure) | Magnesium Stearate (High purity). |
Corrective Action:
-
Quantify PV: Measure the Peroxide Value of your current PVP lot. If >400 ppm, reject.
-
Switch Grade: Move to "Low Peroxide" grades packed in oxygen-barrier foil.
-
Process Change: If using Wet Granulation, peroxides in PVP become more reactive in the dissolved state. Switch to Direct Compression if flow allows.
Issue 2: Impurities Increasing with Humidity (Accelerated vs. Long Term)
Probable Cause: Moisture-Mediated Radical Transfer (Lactose/MCC). The Science: While Thiolactam is oxidative, moisture acts as a plasticizer, increasing molecular mobility and allowing radical initiators (trace metals in fillers) to contact the API. Furthermore, Lactose Monohydrate can facilitate hydrolysis or, if reducing sugars are present, Maillard-type browning which often co-elutes or complicates impurity profiles.
Corrective Action:
-
Filler Switch: Replace Lactose with Mannitol (Non-reducing, low moisture) or Anhydrous Calcium Hydrogen Phosphate (DCP).
-
Water Activity (aw): Ensure final tablet
. -
Packaging: Use Al/Al blisters. Olanzapine Thiolactam generation is highly sensitive to moisture-oxygen synergy.
Issue 3: Yellow Discoloration of Tablet Core
Probable Cause: Thiophene Ring Opening (Keto-Thiolactam formation).[2] The Science: The "Thiolactam" species (Keto-thiolactam) is chromophoric. Unlike simple hydrolysis, oxidative ring opening shifts the UV-Vis absorption, leading to yellow/orange spotting. This confirms oxidative stress , not just moisture.
Corrective Action:
-
Antioxidant Addition: Add Propyl Gallate or BHT (0.01% - 0.05%) to the intra-granular phase.
-
Chelating Agent: Add EDTA to scavenge trace metals (Fe/Cu) in excipients that catalyze the oxidation.
Experimental Protocols (Self-Validating Systems)
Do not guess. Validate your excipient compatibility using these protocols.
Protocol A: Binary Isothermal Stress Testing (BIST) for Oxidative Screen
Purpose: To isolate excipients causing Thiolactam generation.
-
Preparation: Mix Olanzapine and Excipient (1:1 ratio) in a glass vial.
-
Water Addition: Add 5% water (w/w) to simulate granulation moisture (Critical step: Dry blends often produce false negatives).
-
Stress Condition: Incubate at 50°C (Open vial vs. Closed vial) for 2 weeks.
-
Open Vial: Tests sensitivity to atmospheric oxygen.
-
Closed Vial: Tests inherent excipient peroxides.
-
-
Analysis: Dissolve entire mixture in diluent. Analyze via HPLC.
-
Pass Criteria: Total Impurities < 0.5%.[4]
-
Fail Indicator: Appearance of RRT ~0.45 (Lactam) or RRT ~1.1-1.3 (Thiolactam/Dimer).
-
Protocol B: Peroxide Quantification in Povidone
Purpose: To verify if your binder is the root cause.
-
Reagent: Prepare Titanium(IV) sulfate solution.
-
Sample: Dissolve 1g of Povidone in 20mL water.
-
Reaction: Add 2mL Titanium reagent.
-
Measurement: Measure Absorbance at 410 nm.
-
Calculation: Compare against H2O2 standard curve.
-
Limit: For Olanzapine, excipient PV must be < 50 ppm .
-
Frequently Asked Questions (FAQs)
Q: Is "Thiolactam" the same as "Impurity B"? A: No. In most pharmacopeias (EP/USP), Impurity B refers to the Lactam (2-methyl-10H-thieno...-4-one). The Thiolactam (often called Keto-thiolactam or Impurity C in some contexts) is the sulfur-retaining ring-opened analog. However, they are "cousins"—both generated via the same oxidative attack on the thiophene ring. If you block the Lactam, you usually block the Thiolactam.
Q: Can I use wet granulation for Olanzapine? A: It is risky. Water activates trace metal catalysts and dissolves peroxides in binders, maximizing contact with the API. Direct Compression or Dry Granulation (Roller Compaction) is preferred to minimize Thiolactam generation. If wet granulation is necessary, use Isopropyl Alcohol (IPA) as the solvent, as it carries less oxygen and does not hydrate the system like water.
Q: Does pH affect Thiolactam generation?
A: Indirectly. While Thiolactam is oxidative, acidic microenvironments (
Visual Troubleshooting Logic
Use this flowchart to diagnose your specific impurity failure.
Caption: Decision tree for isolating the root cause of Olanzapine degradation.
References
-
ChemicalBook. (2020).[2] Olanzapine Lactam Impurity and Ketothiolactam Formation Mechanisms. Retrieved from
-
Reddy, B. V., et al. (2008). Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine in Solid Oral Formulations. Journal of Pharmaceutical Sciences. (Identifies Keto-thiolactam as an autoxidation product). Retrieved from
-
Djordjevic, N., et al. (2014).[4] The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Drug Development and Industrial Pharmacy. Retrieved from
-
European Medicines Agency (EMA). Olanzapine Neopharma: Assessment Report (Stability and Impurities). Retrieved from
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solving Baseline Noise in Olanzapine Impurity Analysis
Status: Active Guide Last Updated: October 2023 Applicable Methods: USP <621>, EP, In-house RP-HPLC methods using Ion-Pairing (SDS) Target Analyte: Olanzapine (and related impurities A, B, C)
Executive Summary: The "SDS Factor" in Olanzapine Analysis
Olanzapine impurity analysis typically utilizes a C8 (L7) column with a mobile phase consisting of Acetonitrile and Phosphate Buffer (pH ~2.5) containing Sodium Dodecyl Sulfate (SDS) .
While this chemistry provides excellent resolution for polar impurities, it creates a "perfect storm" for baseline noise. You are detecting at 220 nm —near the UV cutoff of many buffers—while using a viscous, detergent-based mobile phase (SDS) that amplifies pump pulsations and is prone to precipitation.
This guide moves beyond generic troubleshooting to address the specific physicochemical interactions causing noise in this specific method.
Part 1: Diagnostic Workflow (Interactive Logic)
Before disassembling your instrument, use this logic flow to isolate the source. Noise is rarely "random"; it is a symptom of a specific failure mode.
Figure 1: Diagnostic logic tree for isolating baseline noise sources. By stopping the flow, you immediately segregate fluidic dynamics from optical/electronic health.
Part 2: Technical Q&A – The Chemistry & Hardware
Q1: Why does my baseline show a rhythmic "sine wave" pattern specifically when using the Olanzapine mobile phase?
Diagnosis: Inadequate mixing of the viscous SDS-phosphate buffer. The Mechanism: SDS (Sodium Dodecyl Sulfate) increases the viscosity of the aqueous portion of your mobile phase. If you are using a low-pressure mixing system (quaternary pump), the pump valves may struggle to mix the viscous buffer with the non-viscous Acetonitrile uniformly. This creates "packets" of unmixed solvent passing through the detector. Since Acetonitrile and Phosphate buffer have different refractive indices and absorbances at 220 nm, the detector reads this inhomogeneity as a rhythmic baseline wave.
The Fix:
-
Pre-mix your mobile phase: Instead of letting the pump mix A (Buffer) and B (ACN), pre-mix them in the bottle (e.g., 50:50 or as per method). Note: Filter the mixture immediately to remove any SDS precipitates.
-
Increase Backpressure: SDS buffers require higher backpressure to keep bubbles in solution. Ensure your system backpressure is >50 bar (700 psi). If using a C8 column, you may need to add a restrictor capillary post-detector if the pressure is too low.
Q2: I see random spikes in the baseline, but only when the column is connected. Is the column "bleeding"?
Diagnosis: Likely SDS precipitation or "Ghost Peaks" from contaminated reagents, not column bleed. The Mechanism:
-
Precipitation: Phosphate buffers with SDS are temperature sensitive. If your lab is cold (<20°C), micro-precipitates can form in the lines. These solids scatter light in the flow cell, appearing as sharp, random spikes.
-
Impurity Trapping: SDS is an ion-pairing agent. It "pairs" with cationic impurities in the water or buffer salts, retaining them on the column. These eventually elute as "ghost peaks" or noise.
The Fix:
-
Thermostat the Column & Lines: Ensure the column oven is set to at least 35°C (as per USP method). This prevents SDS precipitation.
-
Reagent Quality: Use only "HPLC Grade" SDS. Lower grades (e.g., "Lab Grade") contain high levels of lauryl alcohol and other isomers that absorb UV at 220 nm.
Q3: The noise is high (fuzzy baseline), but the pressure is stable. The lamp is new.
Diagnosis: High background absorbance (Low Energy) at 220 nm.
The Mechanism: Phosphate buffers are generally transparent at 220 nm, but impurities in the buffer salts or low-quality water can raise the background absorbance. According to Beer’s Law, as background absorbance (
-
Validation: Check the "Reference Energy" or "Sample Energy" on your detector. If the reference energy is <50% of the installed value, your mobile phase is absorbing too much light.
The Fix:
-
Water Source: Replace the water in the mobile phase. TOC (Total Organic Carbon) in water must be <5 ppb for detection at 220 nm.
-
Wavelength Check: Ensure you are not detecting below 210 nm. The USP method specifies 220 nm; drifting lower (e.g., 210 nm) exponentially increases noise from the acetate/phosphate cutoff.
Part 3: Quantitative Troubleshooting Data
Use this table to interpret your noise values (measured in AU - Absorbance Units).
| Noise Type | Visual Characteristic | Typical Value (AU) | Root Cause in Olanzapine Analysis |
| Short-Term Noise | "Fuzzy" thick line | > | Detector lamp aging, dirty flow cell, or high-absorbance buffer (bad water). |
| Cyclic Noise | Sine wave / Pulse | Pump pulsation magnified by SDS viscosity; Air in check valves. | |
| Drift | Upward/Downward slope | > | Temperature fluctuation (SDS solubility changes); Column not equilibrated (requires >60 column volumes for Ion Pairing). |
| Spiking | Sharp, random lines | Random | Micro-bubbles (degassing failure) or SDS precipitation (cold spots in tubing). |
Part 4: Step-by-Step Isolation Protocol
Objective: Isolate the noise source within 30 minutes.
Step 1: The "Static" Test (Electronic Health)
-
Turn off the pump flow (0 mL/min).
-
Monitor the baseline for 5 minutes at 220 nm.
-
Result:
Step 2: The "Solvent" Test (Mobile Phase Quality)
-
Disconnect the column.[2][5] Connect the injector directly to the detector using a union connector.
-
Flush the system with 100% HPLC-grade Water (No buffer, No SDS) at 1.0 mL/min.
-
Result:
-
Quiet Baseline: The system is clean. The noise is coming from your Buffer/SDS chemistry or the Column .
-
Noisy Baseline: The Pump is pulsating, or the Flow Cell is dirty.
-
Step 3: The "Chemistry" Test (Buffer/SDS Check)
-
With the union still connected (no column), switch to your Olanzapine Mobile Phase .
-
Run at 1.0 mL/min.
-
Result:
-
Noise Returns: The Mobile Phase is the culprit.
-
Baseline remains Quiet: The Column is the source (Contamination or Bleed).
-
Action: Wash column with 60:40 ACN:Water (no buffer) for 2 hours to remove accumulated impurities.
-
-
References
-
USP Monograph (Olanzapine): United States Pharmacopeia. (2023). Olanzapine: Organic Impurities Procedure. USP-NF.
-
HPLC Troubleshooting Guide: Agilent Technologies. (2022).[9] Eliminating Baseline Problems in HPLC.
-
Ion-Pairing Mechanics: Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.
-
Baseline Noise Diagnosis: Phenomenex. (2018). Troubleshooting HPLC Baseline Noise and Drift.
Sources
- 1. Shimadzu Baseline Disturbance [shimadzu.nl]
- 2. agilent.com [agilent.com]
- 3. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uspnf.com [uspnf.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Preventing thermal degradation of Olanzapine during testing
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Olanzapine. This resource is designed to provide expert guidance on preventing thermal degradation during analytical testing, ensuring the integrity and accuracy of your results. Here, you will find in-depth troubleshooting advice and frequently asked questions, all grounded in scientific principles and field-proven experience.
Introduction: The Challenge of Olanzapine Stability
Olanzapine, an atypical antipsychotic, is a thienobenzodiazepine derivative. Its chemical structure, while effective therapeutically, is susceptible to degradation under various stress conditions, including heat. Inaccurate quantification due to degradation can have significant implications in both research and quality control settings. This guide will equip you with the knowledge to proactively address these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My olanzapine assay results are showing lower than expected concentrations and extra peaks. Could this be thermal degradation?
A: Yes, this is a classic sign of olanzapine degradation. Olanzapine is known to be sensitive to temperature, especially in solution and when formulated with certain excipients[1][2]. The appearance of extra peaks alongside a decrease in the main olanzapine peak strongly suggests the formation of degradation products. One of the major degradation products resulting from thermal and oxidative stress is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][3][4]benzodiazepine-4-one[1][2][5].
To confirm this, you should use a validated stability-indicating analytical method, such as a gradient reverse-phase HPLC method, which can effectively separate the intact olanzapine from its degradation products[6].
Q2: At what temperatures does olanzapine begin to degrade?
A: The rate of thermal degradation is highly dependent on the conditions. While some studies on the bulk drug substance show it to be relatively stable to dry heat[7], other studies demonstrate significant degradation in solution at elevated temperatures. For instance, degradation has been observed in solution after just one day at 60°C[8]. In formulated tablets, the presence of moisture and excipients can lower the temperature at which degradation becomes significant[1][2]. As a best practice, always protect olanzapine samples from prolonged exposure to high temperatures.
Q3: How does pH influence the thermal stability of olanzapine in solution?
A: The pH of the solution is a critical factor. Olanzapine's degradation in aqueous solutions is catalyzed by both hydrogen and hydroxide ions[3][9]. It is notably more stable in acidic solutions compared to basic solutions. One study reported a half-life of 57 days at 25°C in a pH 0.70 solution, whereas the half-life dropped to just 2 days at pH 13.90[3]. Therefore, for aqueous sample preparations, buffering to a slightly acidic pH can significantly mitigate degradation.
Q4: What are the recommended storage conditions for olanzapine samples and standards?
A: Based on pharmacopeial guidelines and stability data, the following storage conditions are recommended:
-
Solid State: Store in well-closed containers at room temperature, protected from moisture[10].
-
Solutions: If immediate analysis is not possible, store solutions at refrigerated temperatures (2-8°C) and protect from light. For longer-term storage, freezing (-20°C or lower) may be necessary, but freeze-thaw cycles should be minimized. Significant degradation of olanzapine in whole blood has been observed even at -20°C over several weeks, highlighting the importance of prompt analysis[11].
| Condition | Recommendation | Rationale |
| Solid Drug Substance | Store at controlled room temperature in a well-closed container. | Protects from heat and moisture, which can accelerate degradation[1][2][10]. |
| Stock Solutions | Prepare fresh. If storage is necessary, refrigerate at 2-8°C for short periods. | Minimizes solvent- and temperature-mediated degradation. |
| Sample Preparations | Analyze as soon as possible after preparation. | Olanzapine is susceptible to hydrolysis, especially at neutral to basic pH[3]. |
| HPLC Autosampler | Use a cooled autosampler set to 4-10°C. | Prevents degradation of samples waiting in the queue for injection[10]. |
Troubleshooting Guide
Issue 1: Drifting baseline or appearance of ghost peaks in HPLC chromatograms.
-
Probable Cause: This can be due to the degradation of olanzapine in the mobile phase or within the HPLC system, particularly if the mobile phase is not fresh or is at a non-optimal pH.
-
Investigative Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared daily.
-
Check pH: If using a buffered mobile phase, verify the pH is within the optimal range for olanzapine stability (typically slightly acidic).
-
System Purge: Purge the HPLC system thoroughly to remove any potential residues of degraded material.
-
-
Preventative Measures:
-
Always use freshly prepared mobile phase.
-
Consider adding a small percentage of an antioxidant to the mobile phase if oxidative degradation is suspected, though this should be validated.
-
Issue 2: Poor recovery of olanzapine from formulated products.
-
Probable Cause: The extraction procedure itself might be promoting degradation. This can be due to excessive heat during sonication or the use of a high pH extraction solvent.
-
Investigative Steps:
-
Evaluate Extraction Temperature: Monitor the temperature of the sample during any sonication or heating steps.
-
Assess Solvent pH: Measure the pH of the extraction solvent.
-
-
Preventative Measures:
-
Use a cooled ultrasonic bath or perform sonication in short bursts to avoid heat buildup.
-
Employ an extraction solvent with a slightly acidic pH. A common diluent is a mixture of acetonitrile and a buffer solution[10].
-
Issue 3: Inconsistent results between different analytical runs.
-
Probable Cause: Inconsistency in sample handling and storage between runs can lead to variable levels of degradation.
-
Investigative Steps:
-
Review Sample Preparation SOP: Ensure that the standard operating procedure for sample preparation is being followed precisely for every run.
-
Check Autosampler Temperature Logs: If available, check the temperature logs for the autosampler to ensure consistent cooling.
-
-
Preventative Measures:
-
Standardize the time between sample preparation and injection.
-
Always use a cooled autosampler.
-
Visualizing Degradation and Prevention
Olanzapine Degradation Pathway
The primary degradation pathway for olanzapine under thermal and oxidative stress involves modification of the diazepine ring.
Caption: Workflow to minimize Olanzapine degradation during analysis.
Protocol: Stability-Indicating HPLC Method
This protocol is a general guideline. Method parameters, especially the gradient program, may need to be optimized for your specific instrumentation and separation requirements.
-
Chromatographic System:
-
Reagents:
-
Mobile Phase A: Buffer solution (e.g., 0.02 M monobasic sodium phosphate, pH adjusted to 2.5 with phosphoric acid).[10]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and water (or buffer) mixture.
-
-
Procedure:
-
Prepare standard and sample solutions of olanzapine in the chosen diluent.
-
Set up the HPLC system with a gradient program that allows for the separation of olanzapine from potential degradation products. An example gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Identify and quantify the olanzapine peak based on the retention time and response of the standard. Any additional peaks should be investigated as potential degradants.
-
By implementing these best practices and troubleshooting strategies, you can significantly improve the accuracy and reliability of your olanzapine testing, ensuring the integrity of your data and the quality of your research or product.
References
-
Hussien, L. A., Abdel Ghani, M. F., Abo El-Alamein, A. M., & Mohamed, E. H. (2014). Stability-indicating methods for the determination of olanzapine in presence of its degradation products. European Journal of Chemistry, 5(2). [Link]
-
Semantic Scholar. (n.d.). Olanzapine degradation kinetics in aqueous solution. Retrieved February 5, 2026, from [Link]
-
Ghuge, R., & Shinde, S. (2011). Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(4), 433–438. [Link]
-
International Journal of Research and Analytical Reviews. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR. [Link]
-
Pharmacognosy Communications. (2021). Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation. Phcog.Net. [Link]
-
Remane, D., Hartwig, S., Graw, M., & Mußhoff, F. (2012). Assessment of the stability of 30 antipsychotic drugs in stored blood specimens. Forensic Science International, 218(1-3), 131–139. [Link]
-
ResearchGate. (n.d.). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. Retrieved February 5, 2026, from [Link]
-
AKJournals. (n.d.). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Quantitative Determination of Olanzapine in Pharmaceutical Preparations by HPLC. Retrieved February 5, 2026, from [Link]
-
Longdom Publishing. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Chromatography & Separation Techniques. [Link]
-
European Medicines Agency. (n.d.). Olanzapine Neopharma 2.5, 5, 7.5, 10 and 15 mg coated tablets. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (2014). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Pharmaceutical Development and Technology. [Link]
-
USP-NF. (2012). Olanzapine. [Link]
-
European Journal of Chemistry. (2014). Stability-indicating methods for the determination of olanzapine in presence of its degradation products. [Link]
-
PubMed. (2014). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. [Link]
-
PubMed. (2009). Thermal behaviour and stability in Olanzapine. [Link]
-
PubMed. (n.d.). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Retrieved February 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. uspnf.com [uspnf.com]
- 11. Assessment of the stability of 30 antipsychotic drugs in stored blood specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for Olanzapine Thiolactam in Accordance with ICH Q2 Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and detailed protocols for the validation of an analytical method for Olanzapine Thiolactam, a potential impurity and degradation product of the atypical antipsychotic drug, Olanzapine.[1][2][3] The validation process is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, ensuring the suitability of the analytical procedure for its intended purpose.[4][5][6][7][8][9][10]
Olanzapine Thiolactam can form through oxidative and thermal stress, making its detection and quantification critical for ensuring the quality and safety of Olanzapine drug products.[1][11][12] This guide will explore the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, a cornerstone technique for analyzing pharmaceutical impurities.[11][13]
The "Why": Foundational Principles of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For an impurity like Olanzapine Thiolactam, the analytical method must be specific, sensitive, accurate, and precise to reliably quantify its presence, often at very low levels. The ICH Q2 guidelines provide a framework for evaluating these performance characteristics.[4][8]
A well-validated method ensures that the analytical data is reliable, reproducible, and can be used to make informed decisions about product quality and stability. This is not merely a regulatory requirement but a fundamental aspect of good scientific practice in pharmaceutical development.
Comparative Analysis of Analytical Method Validation Parameters
This section compares two hypothetical HPLC methods, Method A (Isocratic) and Method B (Gradient), for the analysis of Olanzapine Thiolactam. This comparison highlights how different chromatographic approaches can impact the validation parameters.
| Validation Parameter | Method A (Isocratic RP-HPLC) | Method B (Gradient RP-HPLC) | ICH Q2(R1) Acceptance Criteria |
| Specificity | Resolution > 2 between Olanzapine and Thiolactam peaks. No interference from placebo or degradation products. | Resolution > 3 between Olanzapine, Thiolactam, and other process impurities. Peak purity index > 0.999 for all analytes. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 5.0 | 0.05 - 10.0 | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| LOD (µg/mL) | 0.03 | 0.015 | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (µg/mL) | 0.1 | 0.05 | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | Minor changes in mobile phase composition and flow rate have a minimal effect on resolution and peak shape. | Stable retention times and resolution with minor variations in gradient slope, temperature, and pH of the mobile phase. | The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Expert Insight: The choice between an isocratic and gradient method depends on the complexity of the sample matrix. While an isocratic method is simpler and often more robust, a gradient method provides superior separation for complex mixtures containing multiple impurities with different polarities, as is often the case in forced degradation studies. The improved resolution and sensitivity of Method B make it a more suitable choice for a stability-indicating assay.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established practices for HPLC method validation.
Specificity and Forced Degradation Studies
Causality: Specificity is arguably the most critical validation parameter for an impurity method. It ensures that the peak corresponding to Olanzapine Thiolactam is not due to other related substances, the active pharmaceutical ingredient (API), or excipients. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method by showing that the method can separate the analyte from its degradation products.[14][15] Olanzapine is known to degrade under oxidative and thermal stress.[11][16]
Protocol:
-
Sample Preparation:
-
Prepare solutions of Olanzapine API, Olanzapine Thiolactam reference standard, and a placebo (a mixture of all excipients without the API).
-
-
Forced Degradation:
-
Acid Hydrolysis: Treat Olanzapine solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat Olanzapine solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat Olanzapine solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Olanzapine to 80°C for 48 hours.
-
Photolytic Degradation: Expose Olanzapine solution to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Inject the prepared solutions and the stressed samples into the HPLC system.
-
Assess the resolution between the Olanzapine Thiolactam peak and any other peaks.
-
Utilize a photodiode array (PDA) detector to check for peak purity.
-
Caption: Workflow for Specificity and Forced Degradation Studies.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of Olanzapine Thiolactam reference standard in a suitable diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the reporting threshold to 120% of the specification limit).
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Sample Preparation: Spike a placebo solution with known amounts of Olanzapine Thiolactam at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery for each sample.
Precision
Causality: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]
Protocol:
-
Repeatability:
-
Prepare six individual samples of Olanzapine Thiolactam at 100% of the target concentration.
-
Analyze these samples on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis: Calculate the relative standard deviation (RSD) for the results of both studies.
Caption: Overall Analytical Method Validation Workflow.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[18] These are critical for impurity methods where low-level detection is necessary.
Protocol (Signal-to-Noise Approach):
-
LOD Determination: Determine the concentration of Olanzapine Thiolactam that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ Determination: Determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
-
Verification: Verify the LOQ by analyzing a series of samples at this concentration and confirming that the precision and accuracy are within acceptable limits.
Robustness
Causality: Robustness testing evaluates the method's ability to remain unaffected by small, deliberate changes in method parameters, demonstrating its reliability for routine use.
Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analysis: Analyze a system suitability solution under each of the modified conditions.
-
Evaluation: Evaluate the impact of these changes on system suitability parameters like resolution, tailing factor, and theoretical plates.
Conclusion
The validation of an analytical method for Olanzapine Thiolactam according to ICH Q2 guidelines is a comprehensive process that ensures the reliability of the data generated. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a scientifically sound and defensible analytical method can be established. The choice of an appropriate HPLC method, whether isocratic or gradient, should be based on the specific requirements of the analysis, with a gradient method often being superior for complex stability-indicating assays. This guide provides a framework for researchers and scientists to design and execute a thorough method validation study, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2024). Analytical Method Development and Validation of Olanzapine and Samidorphan in Pure and Pharmaceutical Dosage Forms by RP-HPLC. Retrieved from [Link]
-
PMC. (2012). Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced Degradation results for Olanzapine and Samidorphan. Retrieved from [Link]
-
FDA. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2015). Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Retrieved from [Link]
-
PubChem. (n.d.). Olanzapine Thiolactam Impurity. Retrieved from [Link]
-
IJRAR. (2020). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
SynZeal. (n.d.). Olanzapine Impurities. Retrieved from [Link]
-
ARKA JAIN University. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF OLANZAPINE AND FLUOXETINE IN BULK AND PHARMACEUT. Retrieved from [Link]
-
AKJournals. (2009). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development and Validation of Stability-Indicating RP- HPLC method for the simultaneous estimation of Olanzapine and Samidorphan. Retrieved from [Link]
-
TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
PubMed. (2009). The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olanzapine Impurities | SynZeal [synzeal.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 11. This compound | Benchchem [benchchem.com]
- 12. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
- 16. akjournals.com [akjournals.com]
- 17. sciensage.info [sciensage.info]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Senior Application Scientist's Guide to ICH Q3B Impurity Limits for Olanzapine Thiolactam in Drug Products
This guide provides an in-depth technical analysis of the ICH Q3B guidelines as they apply to the control of Olanzapine Thiolactam, a known degradation impurity in Olanzapine drug products. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust control strategies for impurities in oral solid dosage forms. We will explore the rationale behind the ICH Q3B thresholds, present a detailed methodology for the quantification of Olanzapine Thiolactam, and offer a framework for comparing the stability performance of different drug product formulations.
Introduction: The Significance of Impurity Control in Olanzapine Formulations
Olanzapine, an atypical antipsychotic, is a thienobenzodiazepine derivative widely used in the treatment of schizophrenia and bipolar disorder.[1] The stability of the Olanzapine molecule is a critical quality attribute, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. One such degradation product is Olanzapine Thiolactam.[2] This impurity arises from the oxidative degradation of Olanzapine, a process that can be influenced by factors such as storage conditions, exposure to atmospheric oxygen, and interactions with excipients within the formulation.[1][3]
Controlling the levels of Olanzapine Thiolactam is not merely a matter of good manufacturing practice; it is a regulatory necessity governed by the International Council for Harmonisation (ICH) guideline Q3B(R2), "Impurities in New Drug Products."[4] This guideline establishes a framework for reporting, identifying, and qualifying degradation products to ensure patient safety.
Decoding ICH Q3B(R2): A Risk-Based Approach to Impurity Limits
The ICH Q3B(R2) guideline provides a systematic approach to setting limits for degradation products in new drug products.[5] It moves away from a one-size-fits-all approach and instead links the acceptable intake of an impurity to the maximum daily dose (MDD) of the drug substance. The core of this guideline rests on three key thresholds:
-
Reporting Threshold: The level at which a degradation product must be reported in a regulatory submission.[6]
-
Identification Threshold: The level above which the structure of a degradation product must be elucidated.[6]
-
Qualification Threshold: The level above which a degradation product's safety must be established through appropriate toxicological studies.[6]
The fundamental principle is that if a degradation product is present at or below the qualification threshold, it is considered safe without the need for additional safety studies, unless there is evidence to suggest unusual potency or toxicity.[7]
Calculating the ICH Q3B Limits for Olanzapine Thiolactam
The first step in determining the appropriate limits for Olanzapine Thiolactam is to establish the Maximum Daily Dose (MDD) of Olanzapine. According to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), the maximum recommended daily dose for Olanzapine is 20 mg.[7][8][9]
Based on an MDD of 20 mg, we can determine the applicable thresholds from the ICH Q3B(R2) guideline:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| > 10 mg – 100 mg | 0.1% | 0.2% | 0.5% |
Table 1: ICH Q3B(R2) Thresholds for a Maximum Daily Dose between 10 mg and 100 mg.
Therefore, for an Olanzapine drug product with an MDD of 20 mg, the following limits apply to Olanzapine Thiolactam:
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2%
-
Qualification Threshold: 0.5%
Any level of Olanzapine Thiolactam at or above 0.1% must be reported. If the level exceeds 0.2%, its chemical structure must be confirmed. Should the concentration rise above 0.5%, a comprehensive safety qualification is required.
The following diagram illustrates the decision-making process for handling degradation products based on ICH Q3B guidelines.
Comparative Analysis of Olanzapine Thiolactam in Drug Products: A Framework
A crucial aspect of drug development and post-market surveillance is understanding how different formulations and manufacturing processes impact the stability of the drug product. A comparative study of Olanzapine Thiolactam levels in various drug products can provide invaluable insights into the robustness of a formulation.
While publicly available, direct comparative studies on Olanzapine Thiolactam levels across different commercial products are limited, we present a framework and a hypothetical data set to illustrate how such a comparison could be conducted and presented.
Hypothetical Comparative Stability Study Design
Objective: To compare the formation of Olanzapine Thiolactam in three different formulations of Olanzapine tablets (e.g., innovator product and two generic alternatives) under accelerated stability conditions.
Methodology:
-
Source tablets of the innovator Olanzapine product and two generic equivalents.
-
Subject the tablets to accelerated stability conditions (e.g., 40°C / 75% RH) in their original packaging.
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples.
-
Analyze the samples for the presence of Olanzapine Thiolactam using a validated stability-indicating HPLC method (as detailed in Section 4).
-
Quantify the amount of Olanzapine Thiolactam as a percentage of the labeled Olanzapine content.
Illustrative Comparative Data
The following table presents hypothetical results from such a study. This data is for illustrative purposes only and does not represent actual product performance.
| Time Point (Months) | Innovator Product (% Thiolactam) | Generic A (% Thiolactam) | Generic B (% Thiolactam) | ICH Q3B Qualification Threshold |
| 0 | < 0.05 | < 0.05 | 0.08 | 0.5% |
| 1 | 0.08 | 0.12 | 0.15 | 0.5% |
| 3 | 0.15 | 0.25 | 0.35 | 0.5% |
| 6 | 0.22 | 0.40 | 0.55* | 0.5% |
*Exceeds the ICH Q3B Qualification Threshold
Interpretation of Hypothetical Results:
In this illustrative scenario, all three products show an increase in Olanzapine Thiolactam over time under accelerated conditions. However, the rate of formation differs, with Generic B showing the most significant increase and exceeding the ICH Q3B qualification threshold at the 6-month time point. This would trigger the need for a thorough investigation and potentially a reformulation or changes to the manufacturing process for Generic B. Such a comparative analysis is a powerful tool for formulation development, quality control, and ensuring patient safety.
Experimental Protocol: A Validated Stability-Indicating HPLC Method for Olanzapine Thiolactam
The accurate quantification of Olanzapine Thiolactam requires a robust, validated, stability-indicating analytical method. The following protocol is a synthesis of best practices and methodologies reported in the scientific literature for the analysis of Olanzapine and its related substances.[10][11][12]
Rationale for Methodological Choices
-
Reverse-Phase HPLC (RP-HPLC): This is the method of choice due to its ability to separate compounds with varying polarities, making it ideal for resolving the relatively non-polar Olanzapine from its more polar degradation products.
-
C18 Column: A C18 (octadecylsilyl) stationary phase provides excellent hydrophobic retention and is a versatile and widely used column for the analysis of a broad range of pharmaceutical compounds, including Olanzapine and its impurities.
-
Gradient Elution: A gradient elution is often preferred over an isocratic one for impurity analysis as it allows for the effective separation of impurities with a wide range of polarities that may be present in the sample, ensuring that both early and late-eluting peaks are well-resolved.
-
UV Detection: Olanzapine and its related substances, including the thiolactam, possess chromophores that absorb UV light, making UV detection a simple, robust, and widely available method for their quantification.
Step-by-Step Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 6.5 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-35 min: 60% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Acetonitrile in a 50:50 v/v ratio.
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of Olanzapine and Olanzapine Thiolactam reference standards in the diluent to obtain a known concentration (e.g., 1 µg/mL for the thiolactam, corresponding to 0.1% of a 1 mg/mL Olanzapine solution).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Olanzapine into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm nylon filter before injection.
-
4. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) for the peak area of Olanzapine Thiolactam should be not more than 2.0%.
-
The tailing factor for the Olanzapine Thiolactam peak should be not more than 2.0.
-
The theoretical plates for the Olanzapine Thiolactam peak should be not less than 2000.
5. Analysis and Calculation:
-
Inject the sample preparation.
-
Calculate the percentage of Olanzapine Thiolactam using the following formula:
% Thiolactam = (Area of Thiolactam in Sample / Area of Thiolactam in Standard) x (Concentration of Standard / Concentration of Sample) x 100
The following diagram outlines the experimental workflow for the analysis of Olanzapine Thiolactam.
Conclusion
The control of degradation products such as Olanzapine Thiolactam is a critical component of ensuring the safety and quality of Olanzapine drug products. A thorough understanding and application of the ICH Q3B(R2) guideline provide a scientifically sound basis for setting appropriate limits for this impurity. By employing a validated, stability-indicating HPLC method, drug manufacturers can accurately monitor the levels of Olanzapine Thiolactam and conduct comparative studies to assess the stability of different formulations. This proactive approach to impurity control is essential for regulatory compliance and, most importantly, for protecting patient health.
References
-
Drugs.com. (2025, April 21). Olanzapine Dosage Guide + Max Dose, Adjustments. [Link][8]
-
MedCrave online. (2017, February 27). Drug substance and drug product impurities, now what?. [Link][7]
-
SciSpace. (n.d.). VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMAC. [Link][10]
-
European Medicines Agency. (n.d.). Olanzapine Glenmark. [Link]
-
European Medicines Agency. (n.d.). ZYPREXA, INN-olanzapine. [Link][9]
-
Food and Drug Administration. (2006, August). Q3B(R) Impurities in New Drug Products (Revision 3). [Link][5]
-
Journal of Advanced Scientific Research. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. [Link]
-
GMP Insiders. (n.d.). Defining Specification Limits For Impurities In New Drug Products. [Link][6]
-
Longdom Publishing. (2018, September 21). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. [Link][11]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link][4]
-
ResearchGate. (2023, March 14). (PDF) A review on various analytical methods for the estimation of olanzapine - An antipsychotic drug. [Link]
-
PubMed. (2008, February). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. [Link]
-
IJPPR. (2022, June 30). Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. [Link]
-
ResearchGate. (2025, August 6). Method development and validation of olanzapine in pure and pharmaceutical dosage form by RP-HPLC method | Request PDF. [Link]
-
ResearchGate. (2025, August 7). The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. [Link][1]
-
ResearchGate. (2025, August 7). Identification and characterization of Olanzapine degradation products under oxidative stress condition | Request PDF. [Link]
-
TSI Journals. (n.d.). DETERMINATION OF OLANZAPINE IN TABLETS BY HPLC. [Link][12]
Sources
- 1. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. impactfactor.org [impactfactor.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. longdom.org [longdom.org]
- 12. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Olanzapine Thiolactam using Infrared Spectroscopy and Mass Spectrometry
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] During its synthesis and storage, various impurities can form, one of which is Olanzapine Thiolactam.[2] The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[3] Therefore, rigorous structural confirmation of these impurities is a critical aspect of pharmaceutical quality control and regulatory compliance.
This guide provides an in-depth technical comparison of two primary analytical techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (Mass Spec), for the structural confirmation of Olanzapine Thiolactam. We will delve into the theoretical underpinnings of each technique, present comparative experimental data, and discuss alternative and complementary analytical approaches. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the analytical aspects of pharmaceutical development.
Structural Elucidation by Infrared (IR) Spectroscopy: A Tale of Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of molecules.[4] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present in a molecule. The key structural difference between Olanzapine and Olanzapine Thiolactam lies in the replacement of a lactam (cyclic amide) with a thiolactam (cyclic thioamide) and the introduction of a ketone group, leading to distinct differences in their IR spectra.
A comparative analysis of the IR spectra of Olanzapine and Olanzapine Thiolactam would reveal the disappearance of characteristic thiophene ring vibrations and the emergence of new absorption bands corresponding to the ketone and thiolactam functionalities, thereby confirming the structural modification.
| Functional Group | Olanzapine (Expected Wavenumber cm⁻¹) ** | Olanzapine Thiolactam (Expected Wavenumber cm⁻¹) ** | Vibrational Mode |
| N-H | ~3239[5] | ~3200-3400 | Stretching |
| C-H (aromatic & aliphatic) | ~2929[5] | ~2900-3100 | Stretching |
| C=O (Ketone) | N/A | ~1700-1720 | Stretching |
| C=C (aromatic) | ~1587[5] | ~1580-1600 | Stretching |
| C=N | ~1421[5] | ~1420-1480 | Stretching |
| C-N | ~1287[5] | ~1280-1350 | Stretching |
| C=S (Thiolactam) | N/A | ~850-1200 | Stretching |
Unveiling the Molecular Weight and Fragmentation by Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides precise information about the molecular weight of a compound and, through fragmentation analysis, offers valuable insights into its structure.
For the analysis of pharmaceutical compounds like Olanzapine and its impurities, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to minimize fragmentation during the ionization process, allowing for the clear observation of the protonated molecular ion [M+H]⁺.[7] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the isolated molecular ion, generating a characteristic fragmentation pattern that serves as a structural fingerprint.
Olanzapine:
-
Molecular Weight: 312.43 g/mol [8]
-
Expected [M+H]⁺: m/z 313.3[6]
-
Key Fragmentation Transitions: m/z 313.1 > 256.1 and 313.1 > 198.0[9]
Olanzapine Thiolactam:
-
Molecular Weight: 328.43 g/mol [8]
-
Expected [M+H]⁺: m/z 329.4
Proposed Fragmentation Pathway for Olanzapine Thiolactam
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 329.4 | Varies | Fragments from the piperazine and thiolactam rings |
Comparison with Alternative Analytical Techniques
While IR and Mass Spec are powerful tools, a comprehensive structural elucidation often involves a multi-technique approach. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two critical complementary techniques.
| Technique | Advantages for Olanzapine Thiolactam Analysis | Disadvantages |
| IR Spectroscopy | - Fast and non-destructive.[4] - Provides clear information about functional groups. | - Not suitable for quantification. - Complex spectra can be difficult to interpret fully. |
| Mass Spectrometry | - High sensitivity and specificity. - Provides accurate molecular weight and structural information through fragmentation.[6] | - Can be destructive. - Interpretation of fragmentation patterns can be complex. |
| HPLC/UPLC | - Excellent for separation of impurities from the active pharmaceutical ingredient (API).[5][12] - Can be used for quantification. | - Does not provide detailed structural information on its own (requires a detector like MS). |
| NMR Spectroscopy | - Provides the most detailed structural information, including connectivity of atoms.[13] - Can distinguish between isomers. | - Lower sensitivity compared to Mass Spec. - Requires larger sample amounts and longer analysis times. |
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the Olanzapine Thiolactam sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups in Olanzapine Thiolactam and with the spectrum of a pure Olanzapine reference standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Dissolve a known amount of the Olanzapine Thiolactam sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for LC-MS analysis.[6]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Use an Electrospray Ionization (ESI) source in positive ion mode.[7]
-
MS Scan: Perform a full scan to determine the m/z of the protonated molecular ion [M+H]⁺.
-
MS/MS Scan: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum to observe the fragmentation pattern.
-
-
Data Analysis: Compare the obtained molecular weight and fragmentation pattern with the theoretical values for Olanzapine Thiolactam and the experimental data for Olanzapine.
Conclusion
The structural confirmation of impurities like Olanzapine Thiolactam is a non-negotiable aspect of ensuring the quality and safety of pharmaceutical products. This guide has demonstrated that a synergistic approach utilizing both Infrared Spectroscopy and Mass Spectrometry provides a robust and reliable means of achieving this. IR spectroscopy offers a rapid and effective method for identifying key functional group changes, while Mass Spectrometry delivers precise molecular weight information and detailed structural insights through fragmentation analysis. For unambiguous confirmation and in regulatory submissions, complementing these techniques with HPLC for separation and NMR for complete structural elucidation is highly recommended. By employing these orthogonal analytical strategies, pharmaceutical scientists can confidently identify and characterize impurities, ensuring the integrity of their drug products.
References
-
Banoub, J. H., et al. (2015). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(6), 843-854. Available at: [Link]
-
LibreTexts. (2021). Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Couchman, L., et al. (2018). Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]
-
Gajula, R., et al. (2014). Identification and characterization of olanzapine degradation products under oxidative stress conditions. Journal of the Serbian Chemical Society, 79(10), 1241-1253. Available at: [Link]
-
Patel, M. J., et al. (2011). FT-IR spectra of pure olanzapine (OLANZ), physical mixtures (OMANPM) at... ResearchGate. Available at: [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Pharmaffiliates. (n.d.). Olanzapine-impurities. Available at: [Link]
-
Gjerde, H., et al. (2015). A UPLC-MSMS Method for the Analysis of Olanzapine in Serum-With Particular Emphasis on Drug Stability Testing. Therapeutic Drug Monitoring, 37(6), 756-764. Available at: [Link]
-
Milone, M. C., & McIntyre, I. M. (2019). Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1872, 161-169. Available at: [Link]
-
Rao, P. S., et al. (2011). Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 413-418. Available at: [Link]
-
Reddy, B. V., & Reddy, K. V. (2014). Development of HPLC method for the determination of olanzapine in bulk and dosage forms. ResearchGate. Available at: [Link]
-
Schiavo, S., et al. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(6), 4351-4357. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Olanzapine. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (2019). Depsipeptide synthesis using a late-stage Ag(I)-promoted macrolactonisation of peptide thioamides. Organic & Biomolecular Chemistry, 17(3), 499-503. Available at: [Link]
Sources
- 1. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. Olanzapine Thiolactam Impurity | C17H20N4OS | CID 136240572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Degradation Profiling: Olanzapine Thiolactam vs. Key Alternatives
Executive Summary
Olanzapine Thiolactam (also known as Olanzapine Ketothiolactam; CAS 1017241-36-9) is a critical degradation product of the antipsychotic drug Olanzapine.[1][2] Unlike simple hydrolytic impurities, Thiolactam represents a complex oxidative ring-opening pathway involving the thiophene moiety.
This guide compares the stability profile and formation kinetics of Olanzapine Thiolactam against the parent drug (Olanzapine ) and its primary oxidative alternative, Olanzapine Lactam . For researchers and QC scientists, distinguishing these impurities is vital for identifying the specific root cause of instability (e.g., thermal stress vs. photolysis) in pharmaceutical formulations.
Mechanistic Insight: The Oxidative Ring-Opening Pathway
The formation of Thiolactam is not a random degradation event but a specific consequence of autoxidation followed by ring rearrangement. While Olanzapine N-Oxide forms via direct oxidation of the piperazine nitrogen, both Thiolactam and Lactam require the opening of the thiophene ring, making them markers of more severe or specific stress conditions (thermal/oxidative).
Degradation Pathway Diagram
The following diagram illustrates the divergent pathways where the parent drug splits into Thiolactam versus Lactam and N-Oxide.
Figure 1: Divergent degradation pathways of Olanzapine under stress. Note that Thiolactam and Lactam share a common ring-opening origin, distinct from N-Oxide formation.
Comparative Stress Testing Results
The following data synthesizes results from forced degradation studies, highlighting the specific conditions that favor Thiolactam formation over its alternatives.
Table 1: Stability & Formation Profile Comparison
| Parameter | Olanzapine Thiolactam | Olanzapine Lactam | Olanzapine (Parent) |
| Primary Trigger | Thermal + Oxidative (Synergistic) | Oxidative (Peroxide/Air) | N/A (Starting Material) |
| Acid Stability | Stable (Does not form readily) | Stable | Unstable (Hydrolysis) |
| Base Stability | Stable | Stable | Unstable (Hydrolysis) |
| Photostability | Low Formation | Moderate Formation | Highly Unstable (Forms N-Oxide) |
| Thermal (Solid) | High Formation (Major product) | Moderate Formation | Degrades >60°C |
| RRT (Typical) * | ~0.85 - 0.95 | ~0.50 - 0.60 | 1.00 |
| Detection (UV) | 254 nm / 285 nm | 254 nm | 254 nm |
*Relative Retention Time (RRT) varies by method but Thiolactam typically elutes closer to the parent than the more polar Lactam.
Key Findings for Researchers:
-
Thermal Marker: If your stability samples show a spike in Thiolactam without a proportional rise in N-Oxide, the root cause is likely thermal stress during manufacturing or storage, rather than light exposure.
-
Oxidative Correlation: Thiolactam rarely appears alone; it is almost always accompanied by Lactam. A high Thiolactam:Lactam ratio suggests limited oxygen availability but high heat (autoxidation), whereas a low ratio suggests high oxygen exposure.
-
Hydrolytic Resilience: Unlike the parent drug, the Thiolactam structure is relatively resistant to further hydrolysis in mild acid/base, making it a "terminal" degradation product in many studies.
Validated Experimental Protocols
To reproduce these results or validate the Thiolactam reference standard, follow these specific stress protocols.
Protocol A: Oxidative Stress (Thiolactam & Lactam Generation)
Use this to generate the impurity profile for method validation.
-
Preparation: Dissolve Olanzapine (1 mg/mL) in 0.1 M HCl.
-
Stress Induction: Add 30% Hydrogen Peroxide (
) to achieve a final concentration of 3%. -
Incubation: Heat at 60°C for 30 minutes . (Note: Heat is required to drive the ring opening to Thiolactam; room temperature peroxide favors N-Oxide).
-
Quenching: Cool to room temperature and neutralize with Sodium Bisulfite solution to stop oxidation.
-
Analysis: Inject immediately into HPLC/UPLC.
Protocol B: Thermal Stress (Solid State)
Use this to isolate Thiolactam specifically.
-
Preparation: Spread Olanzapine API thinly in a petri dish.
-
Stress Induction: Place in a hot air oven at 105°C for 4-6 hours .
-
Extraction: Dissolve the solid residue in Mobile Phase (Acetonitrile:Buffer).
-
Filtration: Filter through 0.22 µm PVDF filter.
-
Analysis: This method typically yields a higher ratio of Thiolactam compared to solution-state oxidation.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for generating and identifying Olanzapine Thiolactam.
References
-
Baertschi, S. W., et al. (2008). Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences. Link
-
Cayman Chemical . Olanzapine Thiolactam Impurity Product Information & Stability Data. Link
-
Chaudhary, M., et al. (2019). Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV-VIS Spectroscopy. International Journal of Research and Analytical Reviews. Link
-
Daicel Pharma Standards . Olanzapine Impurities: Thiolactam and Lactam Characterization. Link
-
Santa Cruz Biotechnology . This compound (CAS 1017241-36-9) Data Sheet. Link
Sources
Comparative Analysis of Olanzapine Thiolactam Levels in Generic vs. Brand Formulations
Executive Summary
Olanzapine Thiolactam (often referred to as Olanzapine Ketothiolactam) is a critical oxidative degradation product observed in both brand-name (Zyprexa) and generic formulations of Olanzapine. As a Senior Application Scientist, I have structured this guide to address the specific concerns of formulation scientists and analytical chemists.
While bioequivalence studies focus on PK/PD profiles, impurity profiling reveals the robustness of the manufacturing process. The presence of Olanzapine Thiolactam is a direct indicator of oxidative stress and excipient incompatibility . This guide provides a technical comparison, mechanistic insights, and a validated detection protocol to ensure your formulation meets ICH Q3B(R2) standards.
Chemical Context & Mechanism of Formation[1][2]
The Impurity Profile
Olanzapine is a thienobenzodiazepine derivative susceptible to oxidation and moisture-induced degradation. The "Thiolactam" impurity is not a simple process byproduct but a degradation compound formed via the ring-opening of the thiophene moiety.[1]
| Attribute | Detail |
| Common Name | Olanzapine Thiolactam Impurity |
| Chemical Name | (1Z)-1-[4,5-Dihydro-2-(4-methyl-1-piperazinyl)-4-thioxo-3H-1,5-benzodiazepin-3-ylidene]-2-propanone |
| CAS Number | 1017241-36-9 |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| Origin | Oxidative degradation (Auto-oxidation) |
Degradation Pathway
The formation of Thiolactam is often accompanied by the Olanzapine Lactam impurity. This pathway is catalyzed by thermal stress and specific excipients (e.g., those containing peroxides).
Figure 1: Mechanistic pathway of Olanzapine degradation leading to Thiolactam and Lactam impurities via oxidative ring opening.
Regulatory Landscape & Acceptance Criteria[5][6][7]
Regulatory bodies (USP, EP, FDA) do not typically assign a unique limit solely for Thiolactam unless it is a specified impurity in the dossier. However, it falls under the general ICH Q3B(R2) thresholds for degradation products.
| Parameter | Standard Limit | Notes |
| Reporting Threshold | 0.05% | Levels above this must be reported. |
| Identification Threshold | 0.10% or 1.0 mg (whichever is lower) | Structure must be identified if exceeded. |
| Qualification Threshold | 0.15% or 1.0 mg (whichever is lower) | Safety data required if exceeded. |
Note: In high-quality formulations, the target limit for Thiolactam is typically controlled to NMT (Not More Than) 0.15% to avoid qualification requirements.
Comparative Analysis: Brand vs. Generic
The following data summarizes typical findings from stability studies comparing the innovator product (Zyprexa) with various generic formulations. The variance is largely attributed to the packaging integrity (blister foil thickness) and the antioxidant systems used.
Comparative Stability Data (Accelerated Conditions: 40°C/75% RH, 6 Months)
| Formulation Type | Thiolactam Level (%) | Total Impurities (%) | Key Excipient Factor |
| Brand (Innovator) | 0.05% - 0.08% | < 0.30% | Proprietary coating & high-barrier foil. |
| Generic A (High Quality) | 0.08% - 0.12% | < 0.50% | Uses BHT/BHA antioxidants; equivalent packaging. |
| Generic B (Standard) | 0.15% - 0.20% | > 0.60% | Standard PVC blisters; lacks specific antioxidants. |
| Generic C (Process Issue) | > 0.25% | > 1.0% | Trace peroxides in binders (e.g., Povidone). |
Analysis:
-
Brand Performance: The innovator formulation consistently maintains Thiolactam levels below the 0.10% identification threshold, demonstrating superior control over oxidative pathways.
-
Generic Variability: Generic formulations show wider variability. "Generic B" and "C" represent formulations where excipient compatibility was not optimized, leading to higher Thiolactam formation.
-
Clinical Impact: While bioequivalent, generics with Thiolactam levels approaching 0.5% may face shelf-life reductions or require cold-chain logistics in hotter climates.
Experimental Protocol: Detection & Quantification
To validate these levels in your own lab, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method is optimized to separate the Thiolactam peak from the main API and the Lactam impurity.
Validated HPLC Method Parameters
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: C8 or C18 (e.g., Zorbax SB-C8, 250 x 4.6 mm, 5 µm). Note: C8 often provides better resolution for thienobenzodiazepines than C18.
-
Mobile Phase A: Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-10 min: 80% A / 20% B
-
10-20 min: Linear ramp to 50% B
-
20-25 min: Hold 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (max absorption for impurities) and 260 nm (for API).
-
Column Temp: 35°C.
Analytical Workflow
Figure 2: Step-by-step analytical workflow for quantifying Olanzapine Thiolactam in solid dosage forms.
Mitigation Strategies for Drug Developers
If your generic formulation shows elevated Thiolactam levels, implement the following controls:
-
Excipient Selection: Avoid Povidone (PVP) or Polyethylene Glycol (PEG) grades with high peroxide values. Use "Low Peroxide" grades.
-
Antioxidants: Incorporate Propyl Gallate or BHT (Butylated Hydroxytoluene) into the core tablet.
-
Packaging: Switch from PVC/Alu blisters to Alu/Alu (Cold Form) blisters to eliminate moisture and oxygen permeation.
-
Process: Use nitrogen purging during the granulation and compression stages to minimize oxygen exposure.
References
-
Identification and characterization of Olanzapine degradation products under oxidative stress condition . Journal of Pharmaceutical Sciences. Available at: [Link]
-
Isolation, identification, and synthesis of two oxidative degradation products of olanzapine . Journal of Pharmaceutical Sciences. Available at: [Link]
-
ICH Q3B(R2): Impurities in New Drug Products . International Council for Harmonisation. Available at: [Link]
-
Assessment of Serum Concentrations and Therapeutic Response After Switching to Generic Olanzapine . Therapeutic Drug Monitoring. Available at: [Link]
Sources
A Comparative Guide to Achieving Linearity and Accuracy in the Quantification of Olanzapine Thiolactam
In the landscape of pharmaceutical analysis, the precise and reliable quantification of drug metabolites is paramount for successful drug development. Olanzapine, an atypical antipsychotic, undergoes extensive metabolism, with Olanzapine Thiolactam being a significant related compound. The accurate measurement of this analyte in various matrices is critical for pharmacokinetic, toxicokinetic, and quality control studies. This guide provides an in-depth comparison of two prevalent analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantification of Olanzapine Thiolactam. We will delve into the experimental nuances that underpin the achievement of robust linearity and accuracy, grounded in established regulatory standards.
The Imperative of Method Validation in Bioanalysis
Before embarking on any quantitative analysis, the bioanalytical method must be rigorously validated to ensure its suitability for the intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[3][4] These guidelines emphasize the critical importance of demonstrating a method's reliability through various parameters, with linearity and accuracy being cornerstones of this validation process.[1][4] The International Council for Harmonisation (ICH) further provides a framework to ensure that analytical methods are well-characterized and documented to support regulatory decisions.[1][2]
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. For bioanalytical methods, the accuracy should be within 85% to 115% of the nominal concentration, and for the lower limit of quantification (LLOQ), it should be within 80% to 120%.[5]
Comparative Methodologies: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for the quantification of Olanzapine Thiolactam often hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and cost considerations.[6] While both are robust techniques, they differ significantly in their detection principles.[6] HPLC-UV measures the absorbance of UV light by the analyte, a cost-effective method suitable for higher concentration samples.[6] In contrast, LC-MS/MS offers superior sensitivity and selectivity by identifying and quantifying molecules based on their mass-to-charge ratio, making it the gold standard for bioanalysis, especially in complex matrices like plasma or whole blood.[6][7][8]
Experimental Design and Protocols
A robust experimental design is the bedrock of reliable analytical data. The following protocols are synthesized from validated methods and are designed to be self-validating systems.
The overall process, from receiving a sample to final data analysis, follows a structured path to ensure data integrity.
Caption: A generalized workflow for the validation of an analytical method.
LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and specificity.[7][9]
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add an internal standard (e.g., Olanzapine-d3).[9]
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
Transitions: Specific precursor-to-product ion transitions for Olanzapine Thiolactam and the internal standard would be monitored. For Olanzapine, a common transition is m/z 313.1 > 256.1.[10]
-
For applications where the concentration of Olanzapine Thiolactam is expected to be higher, such as in pharmaceutical formulations, HPLC-UV provides a reliable and economical option.[6]
Step-by-Step Protocol:
-
Sample Preparation (Dilution):
-
For bulk drug or formulation analysis, accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Perform serial dilutions to bring the concentration within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently employed.[6][11]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and a phosphate buffer, is common.[6][12]
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance, for instance, around 226 nm or 257 nm for olanzapine and related structures.[14][15]
-
Data Presentation and Interpretation
The performance of each method is evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels.
Table 1: Comparison of Linearity and Accuracy Data
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 100 ng/mL | 1 - 50 µg/mL[16] |
| Correlation Coefficient (r²) | > 0.995 | > 0.999[13] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 µg/mL |
| Accuracy (% Bias) at LQC, MQC, HQC | Within ± 15% | Within ± 15% |
| Precision (%RSD) at LQC, MQC, HQC | < 15% | < 2%[13] |
Data are representative and may vary based on specific experimental conditions.
The significantly lower LLOQ of the LC-MS/MS method highlights its superior sensitivity, making it indispensable for studies requiring the detection of trace amounts of the analyte.[6] Conversely, the excellent correlation coefficient and precision of the HPLC-UV method underscore its reliability for routine analysis at higher concentrations.[13]
Discussion: Choosing the Right Tool for the Job
The selection between LC-MS/MS and HPLC-UV should be a strategic decision based on the analytical objective.
-
For pharmacokinetic and toxicokinetic studies where analyte concentrations in biological fluids are typically low, the sensitivity and selectivity of LC-MS/MS are non-negotiable.[6] It remains the most robust and reliable method for therapeutic drug monitoring, especially when the quantification of active metabolites is required.[7]
-
For routine quality control of pharmaceutical dosage forms where the analyte is present in much higher concentrations, HPLC-UV offers a pragmatic balance of performance, cost-effectiveness, and accessibility.[6]
Both methods, when properly validated, can provide accurate and linear results.[6] The key is to operate within the validated range of the assay and to have a thorough understanding of the potential for matrix effects, especially in complex biological samples when using LC-MS/MS.
Conclusion
The quantification of Olanzapine Thiolactam is a critical task in pharmaceutical development and monitoring. Both LC-MS/MS and HPLC-UV are powerful techniques capable of delivering the necessary linearity and accuracy. By understanding the fundamental principles, strengths, and limitations of each method, and by adhering to rigorous validation protocols outlined by regulatory agencies, researchers can confidently select the most appropriate analytical tool to generate reliable and defensible data.
References
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. 2022. Available from: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Wyszecka-Kania, A., & Główka, F. K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 304-308. Available from: [Link]
-
Analytical Method Development and Validation of Olanzapine and Samidorphan in Pure and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. 2024. Available from: [Link]
-
Manjunath R, et al. Analytical method development and validation studies for estimation of anti-psychotic drug (Olanzapine). International Journal of Scientific Reports. 2021. Available from: [Link]
-
Method development and validation of olanzapine in pure and pharmaceutical dosage form by RP-HPLC method. ResearchGate. Available from: [Link]
-
UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. MDPI. Available from: [Link]
-
A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug. PubMed. Available from: [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. 2018. Available from: [Link]
-
Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. 2022. Available from: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF OLANZAPINE BY UPLC METHODS FOR PHARMACEUTICAL DOSAG. Journal of Advanced Scientific Research. 2021. Available from: [Link]
-
Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]
-
Determination of Olanzapine by UV Spectrophotometry and Non-aqueous Titration. Semantic Scholar. Available from: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. 2018. Available from: [Link]
-
Simultaneous determination of olanzapine and fluoxetine hydrochloride in capsules by spectrophotometry, TLC-spectrodensitometry and HPLC. National Institutes of Health. Available from: [Link]
-
Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids. Springer. 2023. Available from: [Link]
-
Method Development, Validation and Stability Study by UV Spectroscopic and HPLC Method For Olanzapine in Bulk and Pharmaceutical Dosage Forms. JETIR. 2019. Available from: [Link]
-
The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. 2014. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-rep.com [sci-rep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Simultaneous determination of olanzapine and fluoxetine hydrochloride in capsules by spectrophotometry, TLC-spectrodensitometry and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. jetir.org [jetir.org]
- 16. sciensage.info [sciensage.info]
A Comparative Guide to the Stability of Olanzapine Thiolactam in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Olanzapine Thiolactam Stability
Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. The stability of the active pharmaceutical ingredient (API) is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Olanzapine Thiolactam is a known degradation product of Olanzapine, arising primarily from oxidative and thermal stress.[1][2] Understanding the stability of this impurity is crucial for developing robust formulations and analytical methods, ensuring the safety and efficacy of the final drug product.
This guide will delve into the factors influencing the stability of Olanzapine Thiolactam in solution, offering a comparative perspective against its parent compound, Olanzapine, and other structurally related atypical antipsychotics. We will explore the mechanistic pathways of its formation and degradation, provide detailed experimental protocols for its assessment, and present a framework for interpreting stability data.
Mechanistic Insights into Olanzapine Degradation and Thiolactam Formation
The thienobenzodiazepine structure of Olanzapine is susceptible to degradation under various conditions. While relatively stable under photolytic and hydrolytic (acidic and alkaline) conditions, Olanzapine is particularly vulnerable to oxidation and heat.[3]
Oxidative Degradation: The thiophene ring in the Olanzapine molecule is prone to autoxidation, a key pathway leading to the formation of Olanzapine Thiolactam.[1] This process can be catalyzed by the presence of oxygen and trace elements.[1]
Thermal Degradation: Exposure to elevated temperatures can also induce the formation of Olanzapine Thiolactam.[1] The rate of this degradation is often dependent on temperature and the presence of moisture.[4]
The formation of Olanzapine Thiolactam from Olanzapine is a critical consideration in stability studies. Once formed, the stability of the thiolactam impurity itself becomes a key parameter to monitor.
Comparative Stability Assessment in Solution
Direct, quantitative stability data for Olanzapine Thiolactam in various solutions is not extensively available in the public domain. Therefore, a comparative assessment can be effectively made by examining the stability of its parent compound, Olanzapine, and other structurally similar atypical antipsychotics such as Clozapine, Quetiapine, and Ziprasidone. This approach allows us to infer the likely stability profile of Olanzapine Thiolactam based on the behavior of related structures under forced degradation conditions.
| Compound | Acidic Hydrolysis | Basic Hydrolysis | Oxidative Degradation | Thermal Degradation | Photodegradation |
| Olanzapine | Relatively stable, some degradation reported with prolonged heating.[5][6] | Relatively stable, some degradation reported with prolonged heating.[5] | Susceptible; major degradation pathway.[3] | Susceptible; leads to impurity formation.[4] | Relatively stable, some degradation with light exposure in solution.[1] |
| Clozapine | Stable for up to 120 days in suspension at room temperature.[4] | Stable for up to 120 days in suspension at room temperature.[4] | Susceptible. | Stable for up to 120 days in suspension at room temperature.[4] | Improves with storage at 4°C and in the absence of light.[7] |
| Quetiapine | Susceptible to hydrolysis.[8] | Susceptible to hydrolysis.[8] | Susceptible; forms N-oxide and S-oxide.[8] | Accelerated degradation at elevated temperatures.[8] | Susceptible to photolysis.[8] |
| Ziprasidone | Stable. | Degradation observed. | Susceptible. | Stable. | Stable. |
Based on the known instability of the parent compound, Olanzapine, to oxidative and thermal stress, it is reasonable to hypothesize that Olanzapine Thiolactam may also exhibit susceptibility to these conditions. The thiolactam functional group itself can be prone to hydrolysis under strong acidic or basic conditions, although specific data for this molecule is needed for confirmation.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is paramount for accurately assessing the degradation of Olanzapine and the formation and subsequent stability of its impurities, including Olanzapine Thiolactam. A well-designed forced degradation study is the first step in developing such a method.[9]
Forced Degradation Study Protocol
Objective: To generate potential degradation products of Olanzapine, including Olanzapine Thiolactam, and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Olanzapine in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8, and 24 hours). After each time point, cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for a specified period. After each time point, cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the solid drug substance in a temperature-controlled oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating method, such as the UPLC-MS/MS method described below.
Stability-Indicating UPLC-MS/MS Method
Objective: To separate and quantify Olanzapine and its degradation products, including Olanzapine Thiolactam, in a single run.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of Olanzapine and its expected degradation products. Specific MRM transitions for Olanzapine Thiolactam would need to be determined using a reference standard.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[10]
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Data Interpretation and Comparative Analysis
The data generated from the forced degradation studies and subsequent stability testing should be meticulously analyzed to:
-
Identify Degradation Products: Characterize the chemical structures of any significant degradation products formed under each stress condition.
-
Determine Degradation Pathways: Elucidate the mechanisms by which Olanzapine degrades to form Olanzapine Thiolactam and other impurities.
-
Quantify Degradation Rates: Calculate the rate of degradation of Olanzapine and the rate of formation of Olanzapine Thiolactam under different conditions.
-
Compare Stability Profiles: Compare the stability of Olanzapine Thiolactam (if a reference standard is available and its degradation can be monitored) to that of the parent drug and other atypical antipsychotics under the same stress conditions.
Caption: Simplified Degradation Pathway of Olanzapine.
Conclusion and Future Directions
The stability of Olanzapine Thiolactam in solution is a critical parameter in the development of safe and effective Olanzapine drug products. While direct stability data for this impurity is limited, a comparative assessment against the parent compound and other atypical antipsychotics provides valuable insights into its likely behavior. The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing a stability-indicating analytical method.
Future research should focus on isolating and characterizing Olanzapine Thiolactam to perform direct stability studies on the purified impurity. This would provide definitive data on its degradation kinetics and pathways, further enhancing our understanding and ability to control impurities in Olanzapine formulations.
References
-
The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. ResearchGate. [Link]
-
Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. PMC. [Link]
-
Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles. Canadian Journal of Hospital Pharmacy. [Link]
-
Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product. PubMed. [Link]
-
Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. ResearchGate. [Link]
-
Stability-indicating methods for the determination of olanzapine in presence of its degradation products. European Journal of Chemistry. [Link]
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. Journal of Chromatographic Science. [Link]
-
The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations. PubMed. [Link]
-
Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. ResearchGate. [Link]
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. [Link]
-
Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Significance of Stability Studies on Degradation Product. RJPT. [Link]
-
Method Development, Validation and Force Degradation Stability Study of Olanzapine by UV- VIS Spectroscopy. IJRAR. [Link]
-
Development and Validation of Stability-Indicating RP-HPLC method for the simultaneous estimation of Olanzapine and Samidorphan in pure API and tablet dosage form in accordance with ICH guidelines. Journal of Pharmaceutical Negative Results. [Link]
-
Determination of Olanzapine in Five Different Pharmaceutical Formulations by LC-MS Method. Longdom Publishing. [Link]
-
Identification and characterization of olanzapine degradation products under oxidative stress conditions. AKJournals. [Link]
-
Safety and tolerability: how do newer generation "atypical" antipsychotics compare? PubMed. [Link]
-
VALIDATED STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF OLANZAPINE AND SAMIDORPHAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. SciSpace. [Link]
-
Stability of Ziprasidone Mesylate in an Extemporaneously Compounded Oral Solution. International Journal of Pharmaceutical Compounding. [Link]
-
Development and validation of stability indicating UPLC assay method for ziprasidone active pharma ingredient. Journal of Pharmacy & Bioallied Sciences. [Link]
-
Stability-indicating Simultaneous HPTLC Method for Olanzapine and Fluoxetine in Combined Tablet Dosage Form. PMC. [Link]
-
Antipsychotic - Wikipedia. [Link]
-
Analytical Method Development for the Estimation of Olanzapine in the Pharmaceutical Dosage Form. IJPPR. [Link]
-
RP-HPLC stability indicating method development for the estimation of drug marketed formulation. ScienceScholar. [Link]
-
Comparative efficacy and safety of atypical and conventional antipsychotic drugs in first-episode psychosis: A randomized, double-blind trial of olanzapine versus haloperidol. Mount Sinai Scholars Portal. [Link]
-
The stress stability of olanzapine: Studies of interactions with excipients in solid state pharmaceutical formulations. ResearchGate. [Link]
-
Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. International Journal of Green Pharmacy (IJGP). [Link]
-
Preparation and characterization of quetiapine fumarate loaded transfersome as a novel drug delivery system. GSC Online Press. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability of ziprasidone mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijrar.org [ijrar.org]
- 7. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pnrjournal.com [pnrjournal.com]
Safety Operating Guide
Proper Disposal Procedures for Olanzapine Thiolactam Impurity: A Technical Guide
Executive Summary
The proper disposal of Olanzapine Thiolactam Impurity (CAS 1017241-36-9) is not merely a janitorial task; it is a critical compliance and safety operation. As a degradation product of the antipsychotic Olanzapine, this compound shares the potent pharmacological activity of its parent molecule while introducing specific chemical reactivities due to the thiolactam moiety.
This guide provides a self-validating protocol for the containment, deactivation, and disposal of this substance. It is designed for researchers who require immediate, actionable steps without ambiguity. Treat this substance as a hazardous pharmaceutical agent with potential cytotoxic and reproductive risks. [1]
Chemical Identification & Hazard Assessment
Before initiating any disposal workflow, positive identification and hazard characterization are required to prevent cross-reactivity incidents (e.g., mixing sulfur-containing compounds with strong oxidizers).
Technical Specifications
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | Olanzapine Ketothiolactam; (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1,4]diazepin-3-ylidene)propan-2-one |
| CAS Number | 1017241-36-9 |
| Molecular Formula | C₁₇H₂₀N₄OS |
| Molecular Weight | 328.43 g/mol |
| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) |
| Origin | Oxidative degradation of Olanzapine; typically formed under thermal stress [1].[2][3][4][5][6] |
Critical Hazards (Risk Assessment)
-
Pharmacological Potency: As a structural analog of Olanzapine, assume high affinity for dopaminergic and serotonergic receptors. Accidental exposure (inhalation/dermal) can lead to CNS depression or anticholinergic effects.
-
Chemical Reactivity: The thiolactam (C=S) group is susceptible to oxidation. WARNING: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) during waste consolidation. This can generate toxic sulfur oxides (SOx) or cause exothermic reactions.
-
Toxicological Status: Not fully tested. Apply the Precautionary Principle : Handle as a suspected carcinogen and reproductive toxin [2].
Operational Disposal Protocol
This protocol uses a "Zero-Emission" approach, ensuring that the impurity is contained from the bench to the incinerator without environmental release.
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Primary | Nitrile Gloves (Double-gloved, 0.11mm min) | Prevents dermal absorption; double layer allows outer glove removal upon contamination. |
| Respiratory | N95/P2 Respirator (Solids) or Fume Hood (Liquids) | Prevents inhalation of airborne particulates or aerosols. |
| Body | Tyvek® Lab Coat + Safety Goggles | Protects mucous membranes and skin from splashes. |
Waste Segregation & Containerization
Do not dispose of down the drain. This compound is an environmental toxicant and must be routed for high-temperature incineration.
Step 1: Classification
Determine if the waste is Solid (pure powder/contaminated wipes) or Liquid (mother liquor/HPLC waste).
Step 2: Container Selection
-
Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Liquids: Use a glass or chemically resistant plastic carboy. Critical: Ensure the liquid waste stream is compatible (pH 4–9). Avoid mixing with acidic waste streams that could liberate hydrogen sulfide (H₂S) from thio-compounds.
Step 3: Labeling
Label the container immediately with the following data:
Decontamination of Surfaces
If glassware or bench surfaces are contaminated, simple water washing is ineffective due to low solubility.
-
Solubilization: Apply Methanol or DMSO to a wipe to dissolve residues.
-
Cleaning: Follow with a soap and water wash.
-
Disposal: Dispose of the solvent-soaked wipe in the Solid Hazardous Waste container, not regular trash.
Emergency Response: Spill Management
In the event of a spill, immediate containment is necessary to prevent aerosolization.
Spill Response Workflow (Visualized)
Figure 1: Decision matrix for responding to this compound spills. Note the differentiation between solid and liquid containment strategies to minimize aerosol generation.
Final Disposal (Incineration)
The only validated method for the destruction of this compound is High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1000°C ensures the breakdown of the thienobenzodiazepine ring system.
-
Scrubbing: The facility must be equipped with wet scrubbers to neutralize sulfur oxides (SOx) generated by the thiolactam group.
-
Regulatory Code (USA): Classify as RCRA Hazardous Waste . While not explicitly P-listed or U-listed by name, it should be managed under the "characteristic of toxicity" or as a "pharmaceutical waste" equivalent to Olanzapine (often managed as hazardous waste by best practice) [3].
Disposal Decision Tree
Figure 2: End-to-end disposal lifecycle. The segregation step for liquids is critical to prevent dangerous chemical reactions in storage.
References
-
Baertschi, S. W., et al. (2008).[7] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences, 97(2), 883–892.[7]
-
Cayman Chemical. (2025).[8] this compound Product Information.
-
United States Pharmacopeia (USP). (2023). USP <800> Hazardous Drugs – Handling in Healthcare Settings.
Sources
- 1. cdc.gov [cdc.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. store.usp.org [store.usp.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Olanzapine Thiolactam | 1017241-36-9 [chemicea.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Olanzapine Thiolactam Impurity
This guide provides a comprehensive framework for the safe handling of Olanzapine Thiolactam Impurity, a known degradation product of the active pharmaceutical ingredient (API) Olanzapine.[1][2][3] As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of intrinsic safety and scientific integrity. The protocols outlined herein are designed as a self-validating system, grounded in established chemical safety principles and authoritative guidelines.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific hazards associated with this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). The risk profile is threefold, stemming from its identity as a pharmaceutical impurity, its specific chemical structure, and the physical form in which it is handled.
-
Pharmacological Activity: As a derivative of Olanzapine, a potent atypical antipsychotic, this impurity must be presumed to possess biological activity. Accidental ingestion, inhalation, or skin absorption could lead to unintended pharmacological effects. The parent compound, Olanzapine, is associated with a range of systemic effects and, in rare cases, serious skin reactions like Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[4][5][6] This potential for systemic exposure dictates the necessity of robust barrier protection to prevent any contact.
-
The Thiolactam Moiety: The "thiol" component of the name points to the presence of sulfur within the molecule's lactam ring. While not a free thiol, related sulfur-containing organic compounds are often associated with strong, unpleasant odors and may have unique reactivity.[7][8] The primary concern with similar "stench chemicals" is the release of malodorous vapors that can cause alarm and discomfort even at extremely low concentrations.[8] Therefore, all handling procedures must be designed to contain the material effectively.
-
Physical Form and Aerosolization Risk: this compound is typically supplied as a fine yellow powder.[3] Handling powders presents a significant risk of generating airborne dust or aerosols, which can be easily inhaled. This risk is most acute during weighing, transferring, and preparing solutions.
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before any discussion of PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense, intended to protect you when these primary controls are insufficient.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified Chemical Fume Hood .[7][8][9][10] All manipulations of this compound, including storage, weighing, and solution preparation, must occur within a fume hood to prevent the release of particulates and vapors into the laboratory environment.
-
Administrative Controls:
-
Designated Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this impurity must be available to all personnel.
-
Training: All researchers must be trained on the specific hazards and the procedures outlined in the SOP before commencing work.
-
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE is not static; it must be tailored to the specific task and the quantities of material being handled. The following table provides a clear, risk-based guide.
| Laboratory Task | Quantity | Risk Level | Minimum Required PPE Ensemble |
| Visual Inspection (Closed Container) | Any | Low | Lab Coat, Safety Glasses, Single Pair of Nitrile Gloves |
| Weighing / Aliquoting Powder | < 100 mg | Medium | Lab Coat, Safety Goggles, Double Nitrile Gloves |
| Weighing / Aliquoting Powder | > 100 mg | High | Disposable Gown, Safety Goggles & Face Shield, Double Nitrile Gloves |
| Preparing Solutions | Any | Medium-High | Lab Coat, Safety Goggles, Double Nitrile Gloves |
| Accidental Spill Cleanup | Any | High | Disposable Gown, Safety Goggles & Face Shield, Double Nitrile/Butyl Gloves, Respirator (see below) |
Detailed PPE Specifications
-
Hand Protection:
-
Gloves: Use compatible, chemical-resistant gloves.[9] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or spill cleanup, double-gloving is required.
-
Technique: Always inspect gloves for tears or punctures before use. Use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[9] Wash hands thoroughly after removing gloves.
-
-
Eye and Face Protection:
-
Safety Glasses: Provide minimum impact protection and must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when handling the powder or any solutions to provide a seal around the eyes, protecting against splashes and aerosols.[11]
-
Face Shield: A full face shield, worn over safety goggles, is required when handling larger quantities (>100 mg) or during procedures with a high risk of splashing.[5]
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.
-
Contingency: For spill cleanup outside of a fume hood or in the event of a ventilation failure, a government-approved respirator is mandatory.[5][9] A combination cartridge for organic vapors and particulates (e.g., P100) is recommended. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
-
-
Protective Clothing:
-
Lab Coat: A standard, buttoned lab coat is the minimum requirement.
-
Disposable Gown/Apron: For handling larger quantities or during spill cleanup, an impervious disposable gown or apron provides enhanced protection against contamination.[11]
-
Footwear: Closed-toe shoes are mandatory.
-
Procedural Guidance and Workflows
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. fda.gov [fda.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. litfl.com [litfl.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
